molecular formula C51H78N14O15 B10825670 Allatostatin II acetate

Allatostatin II acetate

Cat. No.: B10825670
M. Wt: 1127.2 g/mol
InChI Key: LNNYCZNOAVGGSC-ZTRLKRQTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Allatostatin II acetate is a useful research compound. Its molecular formula is C51H78N14O15 and its molecular weight is 1127.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Allatostatin II acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Allatostatin II acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C51H78N14O15

Molecular Weight

1127.2 g/mol

IUPAC Name

acetic acid;(3S)-3-[(2-aminoacetyl)amino]-4-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C49H74N14O13.C2H4O2/c1-26(2)18-33(42(51)70)59-40(67)25-55-44(72)35(20-29-10-7-6-8-11-29)61-43(71)28(5)57-47(75)36(21-30-13-15-31(64)16-14-30)63-48(76)34(19-27(3)4)62-46(74)32(12-9-17-54-49(52)53)58-39(66)24-56-45(73)37(22-41(68)69)60-38(65)23-50;1-2(3)4/h6-8,10-11,13-16,26-28,32-37,64H,9,12,17-25,50H2,1-5H3,(H2,51,70)(H,55,72)(H,56,73)(H,57,75)(H,58,66)(H,59,67)(H,60,65)(H,61,71)(H,62,74)(H,63,76)(H,68,69)(H4,52,53,54);1H3,(H,3,4)/t28-,32-,33-,34-,35-,36-,37-;/m0./s1

InChI Key

LNNYCZNOAVGGSC-ZTRLKRQTSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)CN.CC(=O)O

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)CN.CC(=O)O

Origin of Product

United States

Foundational & Exploratory

Allatostatin II acetate peptide sequence GDGRLYAFGL-NH2

Author: BenchChem Technical Support Team. Date: February 2026

Sequence: H-Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH2 Classification: Type-A Allatostatin (FGLa/AST-A)

Abstract

Allatostatin II (Dip-AST 2) is a decapeptide originally isolated from the cockroach Diploptera punctata. It belongs to the FGLa/AST-A family of neuropeptides, characterized by the C-terminal consensus sequence -YXFGL-NH2.[1] Functionally, it acts as a pleiotropic inhibitor, primarily suppressing Juvenile Hormone (JH) biosynthesis in the corpora allata (CA) and modulating myotropic activity in the insect gut. This guide details the physicochemical properties, receptor pharmacology, solid-phase synthesis protocols, and validated bioassays for Dip-AST 2, designed for researchers in insect neuroendocrinology and peptide drug discovery.

Part 1: Molecular Identity & Physicochemical Profile

The "acetate" designation in the topic refers to the counterion salt form. For biological assays, the acetate salt is preferred over trifluoroacetate (TFA) salts to prevent cytotoxicity in sensitive in vitro systems.

Structural Specifications
PropertyValueNotes
Sequence GDGRLYAFGL-NH₂ C-terminal amidation is critical for receptor binding.
Length 10 Amino Acids
Molecular Formula C₄₉H₇₄N₁₄O₁₃Free base
Molecular Weight 1067.21 DaMonoisotopic
Isoelectric Point (pI) ~6.0Neutral at physiological pH.
Net Charge (pH 7.0) 0Asp (-) and Arg (+) balance; N-term (+) balances C-term amide (0).
Hydropathy AmphipathicHydrophobic C-terminus (YAFGL); Hydrophilic N-terminus.
Solubility & Handling
  • Solubility: Soluble in water (up to 1 mg/mL). For higher concentrations or stock solutions, use 10-30% Acetonitrile/Water or 0.1% Acetic Acid.

  • Storage: Lyophilized powder is stable at -20°C for >1 year. Reconstituted aliquots should be stored at -80°C. Avoid repeated freeze-thaw cycles.

  • Vessel Adsorption: Peptides in the AST-A family can adsorb to plastic. Use low-binding polypropylene tubes or siliconized glass.

Part 2: Physiological Mechanism of Action

Allatostatin II acts via Allatostatin A Receptors (AstA-R) , which are G Protein-Coupled Receptors (GPCRs) structurally related to the vertebrate Galanin/Somatostatin receptor family.

Signaling Pathway

Upon binding to the AstA receptor on the Corpora Allata cells, the complex activates the Gαi/o signaling cascade. This leads to the inhibition of Adenylyl Cyclase (AC), a reduction in intracellular cAMP, and a subsequent decrease in PKA activity. This pathway ultimately suppresses the enzymatic machinery required for Juvenile Hormone (JH) biosynthesis.[2]

Pathway Visualization

AstA_Signaling Ligand Allatostatin II (GDGRLYAFGL-NH2) Receptor AstA Receptor (GPCR) Ligand->Receptor Binding G_Protein Gi/o Protein (Activation) Receptor->G_Protein Coupling AC Adenylyl Cyclase G_Protein->AC Inhibition (-) Calcium Voltage-Gated Ca2+ Channels G_Protein->Calcium Inhibition (-) cAMP cAMP Levels (Reduction) AC->cAMP Downregulation PKA Protein Kinase A cAMP->PKA Reduced Activation JH_Enzymes JH Biosynthetic Enzymes (HMG-CoA Reductase) PKA->JH_Enzymes Reduced Phosphorylation Response Inhibition of Juvenile Hormone Synthesis JH_Enzymes->Response Metabolic Block

Figure 1: Signal transduction pathway of Allatostatin II in Corpora Allata cells via Gi/o-coupled GPCRs.

Part 3: Synthesis & Purification Protocol

The synthesis of Allatostatin II requires Fmoc Solid-Phase Peptide Synthesis (SPPS) .[3] The C-terminal amide necessitates the use of a Rink Amide linker.

Synthesis Workflow

Resin: Rink Amide MBHA Resin (Loading: 0.5–0.7 mmol/g). Scale: 0.1 mmol (typical research scale).

  • Resin Swelling: DCM (20 min).

  • Fmoc Deprotection: 20% Piperidine in DMF (2 x 10 min).

  • Coupling Cycles (Iterative):

    • Amino Acid: 5 equivalents (eq).

    • Activator: HBTU/HOBt or HATU (4.9 eq).

    • Base: DIEA (10 eq).

    • Solvent: DMF.

    • Time: 45–60 min at Room Temperature.

    • Note: Double couple the bulky residues (Phe, Tyr) to ensure completion.

  • Final Cleavage:

    • Cocktail: TFA/TIS/H₂O (95:2.5:2.5).

    • Time: 2–3 hours.

    • Precipitate in cold diethyl ether.

Purification & QC
  • HPLC: Reverse-phase C18 column.

    • Buffer A: 0.1% TFA in Water.

    • Buffer B: 0.1% TFA in Acetonitrile.

    • Gradient: 10% to 60% B over 30 min.

  • Salt Exchange: To convert TFA salt to Acetate salt (critical for bioassays), re-dissolve peptide in weak acetic acid and lyophilize, or use an ion-exchange column.

  • Validation: ESI-MS must show [M+H]⁺ peak at ~1068.2.

Synthesis_Workflow Start Rink Amide Resin Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect Couple Coupling AA (HBTU/DIEA) Deprotect->Couple Couple->Deprotect Repeat 9x Cleave TFA Cleavage (95% TFA) Couple->Cleave Final Cycle Purify HPLC Purification (C18 Column) Cleave->Purify Salt Acetate Exchange Purify->Salt Final Pure Dip-AST 2 Acetate Salt->Final

Figure 2: Step-by-step Fmoc SPPS workflow for generating high-purity Allatostatin II Acetate.

Part 4: Experimental Protocols (Bioassays)

In Vitro Radiochemical Assay for JH Inhibition

This assay measures the inhibition of Juvenile Hormone III biosynthesis by isolated Corpora Allata (CA).

Reagents:

  • Medium 199 (modified with Hanks’ salts, 20 mM HEPES, pH 7.2).

  • L-[Methyl-³H]methionine (radiotracer).

  • Isooctane.

Protocol:

  • Dissection: Dissect CA pairs from Diploptera punctata (or target species) females (Day 4-5 post-emergence).

  • Incubation: Place individual CA pairs in 100 µL Medium 199 containing L-[Methyl-³H]methionine.

  • Treatment: Add Allatostatin II (10⁻⁹ M to 10⁻⁵ M) to the experimental wells. Use vehicle (water/buffer) for controls.

  • Duration: Incubate for 3 hours at 27°C with gentle shaking.

  • Extraction: Add 250 µL isooctane to extract the synthesized JH III. Vortex and centrifuge.

  • Quantification: Aliquot the isooctane phase into scintillation fluid and count radioactivity (CPM).

  • Calculation: Convert CPM to pmol JH released per hour using the specific activity of the tracer.

Gut Motility Assay (Myoinhibition)

Protocol:

  • Isolate the hindgut/foregut of the insect.

  • Mount in a myograph chamber filled with physiological saline.

  • Allow tissue to stabilize until spontaneous contractions are regular.

  • Apply Allatostatin II and record the reduction in contraction amplitude and frequency via force transducer.

Part 5: References

  • Woodhead, A. P., Stay, B., Seidel, S. L., Khan, M. A., & Tobe, S. S. (1989). Primary structure of four allatostatins: neuropeptide inhibitors of juvenile hormone synthesis. Proceedings of the National Academy of Sciences, 86(15), 5997-6001. Link

  • Stay, B., & Tobe, S. S. (2007). The role of allatostatins in juvenile hormone synthesis in insects and crustaceans. Annual Review of Entomology, 52, 277-299. Link

  • Bendena, W. G., et al. (1999). Molecular characterization of the inhibitory myotropic peptide, allatostatin, in the cockroach Diploptera punctata. Peptides, 20(1), 107-111.

  • Lenz, C., et al. (2000). Identification of a Drosophila melanogaster G protein-coupled receptor for the allatostatin A peptides.[1] Biochemical and Biophysical Research Communications, 273(2), 571-577. Link

Sources

The FGLa/AST Neuropeptide Family: Evolutionary Conservation, Signaling Architecture, and Pharmacological Potential

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The FGLa/Allatostatin (AstA) family represents a critical node in the evolution of neuroendocrine signaling. Originally identified in the cockroach Diploptera punctata as inhibitors of Juvenile Hormone (JH) biosynthesis, these peptides have since been recognized as the protostomian orthologs of the vertebrate Galanin/Kisspeptin superfamily. This guide dissects the molecular conservation of the FGLa motif (Phe-Gly-Leu-amide), the co-evolution of their G-Protein Coupled Receptors (GPCRs), and the functional divergence that has partitioned their roles between insect growth regulation and vertebrate metabolic/reproductive control. For drug development professionals, the AstA system offers a dual-use template: a target for "green" agrochemical pest control and a structural scaffold for designing stable peptide therapeutics.

Molecular Architecture & Structural Conservation

The defining feature of the AstA family is the C-terminal -FGLamide motif.[1] This structural signature is the "key" that unlocks the orthologous GPCRs across vast phylogenetic distances.

The FGLa Motif: A Universal code

Unlike the N-terminal variability seen in many neuropeptide families, FGLa peptides exhibit strict C-terminal conservation. This region dictates receptor binding affinity and activation.

Table 1: Comparative Sequence Analysis of the FGLa/Galanin Superfamily

PhylumSpeciesPeptide FamilyRepresentative Sequence (C-terminal focus)
Arthropoda D. punctata (Cockroach)Allatostatin A (AstA)...LYSFGL-NH2
D. melanogaster (Fruit Fly)AstA-1...SRPYSFGL-NH2
Mollusca Aplysia californicaBuccalin...GMDFGL-NH2
Vertebrata Homo sapiensGalanin...GWTLNSAGYLLGPHAVGNHRSFSDKNGLTS (N-term active)
Homo sapiensKisspeptin-10...YNWNSFGLRF-NH2

Technical Insight: The vertebrate Kisspeptin (metastin) retains the FGL core within its C-terminus (FGLRF), providing the strongest molecular link to the invertebrate AstA family. Galanin, while evolutionarily related via receptor ancestry, has shifted its bioactive core to the N-terminus, a phenomenon known as "ligand flipping."

Evolutionary Trajectory: The "Great Divergence"

The evolutionary history of the FGLa/AST family is defined by gene duplication and lineage-specific loss. The ancestral bilaterian genome likely contained a precursor gene that duplicated to give rise to the AstA/Buccalin lineage and the Galanin/Kisspeptin lineage.

Phylogenetic Reconstruction
  • Protostomes (Insects, Molluscs): Retained the AstA/Buccalin system.[2] The Galanin/Kisspeptin system was lost in Ecdysozoa (arthropods/nematodes).

  • Deuterostomes (Vertebrates): Retained the Galanin/Kisspeptin system.[3] The AstA system was lost prior to the echinoderm split.

EvolutionaryTree Ancestor Ancestral Bilaterian Neuropeptide Gene Duplication Gene Duplication Event Ancestor->Duplication Proto Protostomes (Ecdysozoa/Lophotrochozoa) Duplication->Proto Lineage Split Deutero Deuterostomes (Vertebrates) Duplication->Deutero Lineage Split AstA Allatostatin A (AstA) (Insects) Proto->AstA Retention Buc Buccalin (Molluscs) Proto->Buc Orthology Loss1 Loss of Gal/Kiss in Ecdysozoa Proto->Loss1 Gal Galanin Deutero->Gal Divergence Kiss Kisspeptin Deutero->Kiss FGL Retention Loss2 Loss of AstA in Vertebrates Deutero->Loss2

Figure 1: Phylogenetic divergence of the FGLa/Galanin superfamily. Note the retention of the FGL motif in Kisspeptin and the lineage-specific losses that define current neuropeptide distribution.

Receptor-Ligand Dynamics & Signaling

AstA peptides signal through AlstR (Allatostatin Receptors) , which are Rhodopsin-like GPCRs (Class A). These receptors are structurally homologous to the vertebrate GalR1-3 and Kiss1R .

Mechanism of Action

The primary signaling cascade is inhibitory, mediated by Gαi/o proteins. This explains the "static" nature of the peptide (Allato-statin = to stop/inhibit).

  • Primary Effector: Inhibition of Adenylyl Cyclase (AC).

  • Secondary Effectors:

    • Reduction of intracellular cAMP.

    • Activation of GIRK (G-protein coupled Inwardly Rectifying Potassium) channels

      
       Hyperpolarization.
      
    • Inhibition of Voltage-Gated Calcium Channels (VGCC)

      
       Reduced neurotransmitter release.
      

SignalingPathway cluster_membrane Plasma Membrane Ligand FGLa Peptide (Ligand) GPCR AstA-R / GalR (GPCR) Ligand->GPCR Binding GProtein Gαi/o Complex GPCR->GProtein Activation KChannel GIRK Channel GProtein->KChannel Activation (+) CaChannel VGCC GProtein->CaChannel Inhibition (-) AC Adenylyl Cyclase GProtein->AC Inhibition (-) Response Cellular Silence (Inhibition of JH/Feeding) KChannel->Response Hyperpolarization cAMP cAMP Levels AC->cAMP Reduces PKA PKA Activity cAMP->PKA Reduces PKA->Response

Figure 2: The canonical Gi/o signaling pathway utilized by FGLa/AstA receptors. The net result is cellular inhibition, manifesting as reduced secretion (JH) or muscle relaxation (gut).

Functional Physiology & Pharmacological Potential[6]

Physiological Roles
  • Insect Growth Regulation (IGR): In Dictyoptera (cockroaches) and Orthoptera (crickets), AstA inhibits the Corpora Allata (CA), stopping the production of Juvenile Hormone.[1] This prevents metamorphosis or reproduction.

  • The "Brain-Gut" Axis: In Diptera (flies) and Lepidoptera (moths), AstA does not inhibit JH. Instead, it acts as a potent myoinhibitor of the gut and a satiety signal . It regulates foraging behavior (e.g., Drosophila "sitter" vs. "rover" phenotypes).[4][5]

Drug Development Applications
  • Next-Gen Pesticides: Peptidomimetics of AstA are prime candidates for species-specific insecticides. By targeting the AstA receptor, one can disrupt feeding or development without affecting vertebrates (who lack the AstA receptor).

    • Challenge: Native peptides are rapidly degraded by hemolymph peptidases.

    • Solution: Backbone cyclization or N-methylation to enhance bioavailability.

  • Therapeutic Analogs: The structural homology with Galanin receptors suggests that stable AstA scaffolds could be engineered to target human GalR/KissR for treating neuroendocrine tumors or metabolic disorders.

Experimental Frameworks

To study this family, researchers must employ a "Deorphanization Pipeline." Below is a validated protocol for characterizing novel FGLa peptides and their receptors.

Protocol: Receptor Deorphanization & Functional Characterization

Objective: Identify the cognate GPCR for a predicted FGLa peptide and validate signaling via Calcium Mobilization.

Phase 1: In Silico Mining

  • Transcriptome Search: Use tBLASTn to search the target species' transcriptome using the Drosophila DAR-1 sequence as a query.

  • Motif Confirmation: Verify the presence of the 7-transmembrane domain and the DRY motif (involved in G-protein coupling) in the candidate receptor.

Phase 2: Heterologous Expression

  • Vector Construction: Clone the candidate receptor ORF into a mammalian expression vector (e.g., pcDNA3.1).

  • Transfection: Transfect CHO-K1 or HEK293 cells.

    • Critical Step: Co-transfect with a promiscuous G-protein (Gα16 or Gqi5 ) to force the naturally Gi-coupled receptor to signal through the Gq-Calcium pathway. This allows for easy fluorescent detection.

Phase 3: Calcium Imaging Assay

  • Cell Loading: Incubate transfected cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 30 mins at 37°C.

  • Baseline Measurement: Record fluorescence (Ex 488nm / Em 520nm) for 30 seconds to establish baseline.

  • Peptide Challenge: Inject the synthetic FGLa peptide (10 nM – 10 µM).

  • Data Acquisition: Monitor fluorescence spike. A >20% increase over baseline confirms receptor activation.

ExperimentalWorkflow Step1 Step 1: In Silico Identification (BLAST / HMM Profiles) Step3 Step 3: Receptor Cloning (pcDNA3.1 + Gα16 Promiscuous G-protein) Step1->Step3 Step2 Step 2: Peptide Synthesis (Solid Phase Synthesis of FGLa) Step5 Step 5: Calcium Mobilization Assay (Fluo-4 AM Dye) Step2->Step5 Step4 Step 4: Transfection (HEK293/CHO Cells) Step3->Step4 Step4->Step5 Step6 Step 6: Dose-Response Curve (Calculate EC50) Step5->Step6 Validation VALIDATION: Specific Agonist Activity Step6->Validation

Figure 3: Workflow for the deorphanization of FGLa receptors using a promiscuous G-protein strategy to convert inhibitory signals into readable calcium spikes.

References

  • Wegener, C., & Chen, J. (2022). Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family. Frontiers in Physiology. Link

  • Felix, R. C., et al. (2015).[1][6] Unravelling the Evolution of the Allatostatin-Type A, KISS and Galanin Peptide-Receptor Gene Families in Bilaterians: Insights from Anopheles Mosquitoes. PLOS ONE. Link

  • Lenz, C., et al. (2000).[6] Molecular cloning and genomic organization of a second probable allatostatin receptor in Drosophila melanogaster. Biochemical and Biophysical Research Communications. Link

  • Hergarden, A. C., et al. (2012).[1] The FGLamide-Allatostatins Influence Foraging Behavior in Drosophila melanogaster.[5] PLOS ONE. Link

  • Veenstra, J. A. (2009). The contribution of the genomes of a termite and a locust to our understanding of insect neuropeptides and neurohormones. Frontiers in Neuroendocrinology. Link

  • Caers, J., et al. (2012). More than two decades of research on insect neuropeptide GPCRs: an overview. Frontiers in Endocrinology. Link

Sources

Methodological & Application

How to dissolve Allatostatin II acetate for cell culture

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Allatostatin II Acetate Reconstitution for In Vitro Applications

Introduction & Scope

Allatostatin II (often abbreviated as AST-2 or Dippu-AST 2) is a neuropeptide originally isolated from the cockroach Diploptera punctata. It belongs to the "FGLamide" family of peptides, characterized by a conserved C-terminal sequence that mediates binding to G-protein coupled receptors (GPCRs). Physiologically, Allatostatins are pleiotropic: they inhibit juvenile hormone (JH) biosynthesis in the corpora allata, modulate gut motility, and regulate nutrient absorption.

For researchers utilizing Allatostatin II acetate , proper reconstitution is the single most critical variable affecting experimental reproducibility. The "acetate" designation indicates the peptide is supplied as an acetate salt. While this generally enhances aqueous solubility compared to the free base, the peptide’s specific amino acid sequence dictates its hydrophobic character.

This guide provides a scientifically grounded protocol for dissolving Allatostatin II acetate, ensuring stability, sterility, and biological activity in cell culture systems.

Physicochemical Profile & Solubility Logic

Before reconstitution, one must analyze the peptide's intrinsic properties.[1] The standard Allatostatin II (D. punctata) sequence is used here as the reference model.

Table 1: Physicochemical Properties of Allatostatin II

PropertyValue / Description
Sequence Val-Arg-Pro-Ala-Pro-Phe-Ser-Val-Gly-Leu-NH₂
Length 10 Amino Acids
Molecular Weight ~1083.3 g/mol
Isoelectric Point (pI) ~11.0 (Highly Basic)
Net Charge (pH 7.0) +2 (N-terminus, Arg)
Hydrophobicity High (Val, Pro, Phe, Leu residues)
Salt Form Acetate (Counter-ion to basic residues)
The Solubility Mechanism
  • The Acetate Advantage: As a basic peptide (pI ~11), Allatostatin II is positively charged at neutral pH. The acetate counter-ions help solvate these charges, making the salt form theoretically water-soluble.

  • The Hydrophobic Barrier: Despite the charge, the sequence contains 60% hydrophobic residues (Val, Pro, Phe, Leu). At high concentrations (>1 mg/mL), hydrophobic interactions may drive aggregation, causing the peptide to "crash out" or form invisible micelles that reduce effective concentration.

  • The Solution: We utilize a "Stepwise Solvation Strategy." We attempt aqueous dissolution first (leveraging the acetate salt), but remain ready to use an organic co-solvent (DMSO) or weak acid (Acetic Acid) to disrupt hydrophobic aggregates if necessary.

Protocol: Reconstitution & Storage

Reagents Required:

  • Allatostatin II Acetate (Lyophilized powder)

  • Sterile PCR grade water (Endotoxin-free)

  • Dimethyl Sulfoxide (DMSO), Cell Culture Grade (Optional)

  • 0.1 M Acetic Acid (Optional)

  • Low-binding microcentrifuge tubes (e.g., Eppendorf LoBind®)

Step 1: Pre-Reconstitution Handling
  • Centrifugation: Upon receipt, centrifuge the vial at 10,000 x g for 2 minutes . Lyophilized peptides often disperse onto the cap during transit; this ensures the entire pellet is at the bottom.

  • Equilibration: Allow the vial to warm to room temperature before opening to prevent condensation, which can hydrolyze the peptide.

Step 2: Solubility Testing (The "Drop Test")

Do not add the full volume of solvent immediately.[2]

  • Add 50 µL of Sterile Water to the peptide pellet.

  • Vortex gently for 30 seconds.

  • Visual Check:

    • Clear Solution: Proceed to dilute to target volume with water.[2][3]

    • Cloudy/Visible Particles: The hydrophobic residues are aggregating. Do not add more water. Proceed to Step 3 (Rescue).

Step 3: Rescue Strategy (If Water Fails)

If the peptide is stubborn (common with high-purity hydrophobic batches):

  • Add DMSO dropwise to the cloudy suspension. Ideally, aim for a final DMSO concentration of 5-10% of the stock volume.

    • Example: If you added 50 µL water, add 5-10 µL DMSO.

  • Vortex vigorously. The solution should clear immediately.

  • Once dissolved, dilute with sterile water to your target Stock Concentration (typically 1 mM or 1 mg/mL ).

Step 4: Sterilization
  • Do not autoclave. Peptides are heat-labile.

  • Filter sterilization using a 0.22 µm PVDF or PES syringe filter is recommended only if the stock volume is large (>1 mL).

  • Note: For small volumes (<1 mL), filtration results in significant peptide loss due to membrane adsorption. It is better to prepare the stock using sterile solvents in a laminar flow hood and assume sterility, or accept loss and filter.

Step 5: Aliquoting and Storage
  • Prepare aliquots (e.g., 10 µL or 50 µL) in Low-Binding Tubes .

    • Why? Hydrophobic peptides stick to standard polypropylene. You can lose up to 30% of your mass to the tube walls in 24 hours.

  • Flash freeze in liquid nitrogen or dry ice/ethanol.

  • Store at -80°C (stable for 6-12 months). Avoid freeze-thaw cycles.

Cell Culture Application Guide

When applying the stock solution to cells, you must calculate the final vehicle concentration.

Scenario: You have a 1 mM Stock in 10% DMSO / 90% Water. Target: You want to treat cells with 1 µM Allatostatin II.

  • Dilution Factor: 1:1000.

  • Final DMSO Concentration: 10% / 1000 = 0.01% .

    • Safety Check: Most mammalian and insect cell lines tolerate up to 0.1% DMSO without phenotypic changes. 0.01% is negligible.

Experimental Workflow:

  • Thaw one aliquot of stock on ice.

  • Prepare an Intermediate Dilution in culture media (e.g., dilute 1 mM stock 1:10 to 100 µM).

  • Add the intermediate dilution to cell wells to reach the final 1 µM concentration.

    • Why? Adding 1 µL of pure DMSO stock directly to 1 mL of media can cause local precipitation of the peptide before it disperses. Intermediate dilution prevents this "shock."

Mechanistic Context: Signaling Pathway[5]

Understanding the downstream effects is crucial for assay design. Allatostatin II binds to the AlstR (a GPCR), primarily coupling to


 and 

proteins.

Allatostatin_Signaling Ligand Allatostatin II Receptor AlstR (GPCR) Ligand->Receptor Binding Gi Gα i/o Receptor->Gi Gq Gα q Receptor->Gq AC Adenylyl Cyclase Gi->AC Inhibits PLC PLCβ Gq->PLC Activates cAMP cAMP ↓ AC->cAMP Reduces Ca Intracellular Ca²⁺ ↑ PLC->Ca IP3 Pathway JH Inhibition of Juvenile Hormone cAMP->JH Downstream Cascades Muscle Myoinhibition (Gut Motility) Ca->Muscle Excitation- Contraction

Caption: Putative signaling cascade of Allatostatin II via AlstR, showing dual coupling to Gi/o (cAMP reduction) and Gq (Calcium mobilization).

Troubleshooting & FAQ

Q: The peptide gelled when I added water. What happened? A: You likely have a high concentration of hydrophobic residues interacting. Add 10-20 µL of 10% Acetic Acid or DMSO immediately. The gel should dissolve.

Q: Can I store the stock at 4°C? A: Only for 24-48 hours. Peptides in solution are subject to oxidation (Methionine residues) and deamidation (Asparagine/Glutamine). Always store long-term at -80°C.

Q: My cells are detaching after treatment. A: Check your solvent control. If you used 100% DMSO to make the stock and didn't dilute enough, the final DMSO % might be toxic (>0.5%). Ensure final DMSO is <0.1%.[2]

References

  • Tobe, S. S., et al. (2000). "Biological activities of the allatostatin family of peptides in the cockroach, Diploptera punctata, and potential interactions with receptors." Journal of Insect Physiology, 46(3), 231-242.[4] Link

  • Lenz, C., et al. (2000). "Molecular cloning and genomic organization of a second probable allatostatin receptor in Drosophila melanogaster." Biochemical and Biophysical Research Communications, 273(3), 1126-1131. Link

  • Sigma-Aldrich. "Solubility Guidelines for Peptides." Technical Resource. Link

  • Bachem. "Peptide Solubility and Handling Guidelines." Application Note. Link

  • Bendena, W. G., et al. (1999).[4] "Neuropeptide and neuropeptide receptor genes of the cockroach, Diploptera punctata." Annals of the New York Academy of Sciences, 897, 311-329. Link

Sources

Application Note: High-Precision In Vitro Gut Motility Assay Using Allatostatin II Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Mechanistic Grounding

Allatostatin II (Ast-II) is a neuropeptide belonging to the Allatostatin A (AstA) family, characterized by the C-terminal -FGL-amide consensus sequence. While originally identified for their role in inhibiting juvenile hormone biosynthesis in the corpora allata, AstA peptides are potent pleiotropic regulators of gut physiology. They act as "brain-gut" peptides, primarily exerting myoinhibitory effects on the foregut and hindgut smooth muscle via


-protein coupled receptors (AlstR).

In an in vitro organ bath setting, Allatostatin II acetate acts by hyperpolarizing the muscle membrane, likely through the modulation of potassium channels and the inhibition of cAMP accumulation. This protocol details the precise concentration ranges, buffer formulations, and experimental workflows required to generate robust dose-response curves for gut motility inhibition.

Signaling Pathway Visualization

The following diagram illustrates the putative signaling cascade initiated by Allatostatin II binding, leading to muscle relaxation.

AstII_Signaling AstII Allatostatin II Acetate (Ligand) AlstR AstA-R (GPCR) (G_i/G_o coupled) AstII->AlstR Binding (nM range) G_protein G_alpha_i / G_alpha_o Activation AlstR->G_protein Signal Transduction AC Adenylyl Cyclase G_protein->AC Inhibition K_channel K+ Channels (Opening) G_protein->K_channel Activation Ca_channel Voltage-Gated Ca2+ (Inhibition) G_protein->Ca_channel Inhibition cAMP cAMP Levels (Decrease) AC->cAMP Downregulation Hyperpol Membrane Hyperpolarization K_channel->Hyperpol K+ Efflux Relaxation Myoinhibition (Muscle Relaxation) Ca_channel->Relaxation Reduced Ca2+ Influx Hyperpol->Relaxation Reduced Excitability

Figure 1: Putative signal transduction pathway for Allatostatin II-mediated myoinhibition in insect visceral muscle.

Compound Profile & Preparation[1][2][3][4][5]

Compound: Allatostatin II Acetate Sequence: H-Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH


 (Type A, FGL-amide)
Molecular Weight:  ~1067.2  g/mol  (free base)
Solubility:  Water-soluble; enhanced in slightly acidic buffers.
Reconstitution Protocol

To ensure experimental consistency, avoid repeated freeze-thaw cycles.

  • Stock Solution (

    
    ):  Dissolve 
    
    
    
    of Allatostatin II Acetate in
    
    
    of sterile, deionized water (or dilute acetic acid
    
    
    if solubility is resistant). Vortex gently for 30 seconds.
  • Aliquot Storage: Dispense into

    
     aliquots in low-binding microcentrifuge tubes. Flash freeze in liquid nitrogen and store at 
    
    
    
    .
  • Stability: Stable for 6 months at

    
    . Working solutions should be prepared fresh daily.
    

Experimental Setup: The Organ Bath

The reliability of motility assays hinges on the physiological saline composition. The following "Standard Insect Saline" is optimized for Lepidopteran and Dipteran gut tissues.

Physiological Saline (1L)
ComponentConcentration (mM)Mass (g/L)Function
NaCl154.09.00Osmotic balance/Action potential
KCl2.70.20Resting membrane potential
CaCl

· 2H

O
1.80.26Muscle contraction coupling
MgCl

· 6H

O
2.00.41Enzymatic cofactor
Glucose/Trehalose5.00.90Metabolic substrate
HEPES10.02.38pH buffering
  • pH Adjustment: Adjust to pH 7.0–7.2 using 1M NaOH.

  • Aeration: Continuously oxygenate with

    
     (carbogen) or ambient air (species dependent) to maintain tissue viability.
    

Dosing Protocol & Concentrations

For a standard myoinhibitory assay, Allatostatin II acetate typically exhibits an


 in the nanomolar range (

to

).
Concentration Gradient

Prepare the following working concentrations in physiological saline immediately prior to the assay.

DesignationMolar Conc. (M)Preparation (from previous step)Expected Effect
Baseline 0Saline OnlySpontaneous rhythmic contractions
Low Dose

1:10 dilution of

Minimal/Threshold inhibition
Mid Dose 1

1:10 dilution of

~20-30% Inhibition (frequency)
Mid Dose 2

1:10 dilution of

~50% Inhibition (

range)
High Dose

1:10 dilution of

Significant amplitude reduction
Saturation

1:1000 dilution of StockComplete cessation of motility
Application Workflow

The following workflow ensures data integrity by accounting for tissue fatigue and wash-out recovery.

Assay_Workflow Step1 1. Dissection Isolate Hindgut in cold saline Step2 2. Mounting Attach to Force Transducer (0.5g tension) Step1->Step2 Step3 3. Equilibration 30-60 mins Until rhythm stabilizes Step2->Step3 Step4 4. Baseline Recording 5 minutes (Control Data) Step3->Step4 Step5 5. Peptide Application Add Ast-II (Non-cumulative) Step4->Step5 Step6 6. Washout 3x Buffer Exchange 10 min recovery Step5->Step6 Step6->Step4 Next Conc.

Figure 2: Step-by-step workflow for the in vitro gut motility assay.

Detailed Steps:

  • Mounting: Suspend the isolated gut segment vertically in the organ bath (

    
     or 
    
    
    
    chamber). Apply a pre-load tension of
    
    
    (adjust for species size;
    
    
    for Drosophila,
    
    
    for Periplaneta).
  • Equilibration: Allow tissue to stabilize for 30–60 minutes until regular spontaneous contractions are observed. Wash buffer every 15 minutes.

  • Dosing (Non-Cumulative):

    • Record 5 minutes of baseline activity.

    • Apply the lowest concentration (

      
      ).
      
    • Record response for 3–5 minutes (look for immediate frequency drop or amplitude reduction).

    • Washout: Drain and refill bath 3 times. Allow 10–15 minutes for activity to return to baseline.

    • Proceed to the next higher concentration.

Data Analysis & Validation

To validate the assay, calculate the Percent Inhibition for both contraction Frequency and Amplitude (Force).



  • 
    :  Average frequency/amplitude during the 2 minutes prior to dosing.
    
  • 
    :  Average frequency/amplitude during the stable phase of the drug effect (usually 1–3 mins post-application).
    

Acceptance Criteria:

  • Control tissues (saline only) must maintain

    
     stability over the assay duration.
    
  • Washout must restore activity to at least

    
     of original baseline before proceeding to the next dose.
    

References

  • Woodhead, A. P., et al. (1989). Primary structure of four allatostatins: Neuropeptide inhibitors of juvenile hormone synthesis. Proceedings of the National Academy of Sciences, 86(15), 5997–6001. Link

  • Lange, A. B., et al. (1995). The effect of allatostatin and proctolin on the oviducts and hindgut of the cockroach, Diploptera punctata. General and Comparative Endocrinology, 99(1), 36-44. Link

  • Duve, H., et al. (1999). Allatostatins: A growing family of neuropeptides with structural and functional diversity. Cell and Tissue Research, 297, 409–425. Link

  • Matthews, H. J., et al. (2007). Effects of allatostatin on the gut of the moth Lacanobia oleracea. Journal of Insect Physiology, 53(12), 1263-1273. Link

  • Veenstra, J. A. (2009). Allatostatins A, B and C in the gut of the fruit fly Drosophila melanogaster. Peptides, 30(7), 1384-1389. Link

Application Notes and Protocols for Immunohistochemical Analysis of Allatostatin A Receptors

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the immunohistochemical (IHC) detection of Allatostatin A receptors (AstA-Rs). This document addresses the significant challenges in the field, primarily the lack of commercially validated antibodies, and offers robust strategies for successful receptor localization and signaling pathway elucidation.

Introduction: The Allatostatin A System - A Key Regulator in Invertebrate Physiology

Allatostatin A (AstA) neuropeptides are pleiotropic signaling molecules in invertebrates, playing crucial roles in regulating a wide array of physiological processes. These include the modulation of feeding behavior, gut motility, sleep, and the biosynthesis of juvenile hormone, a critical developmental regulator. The biological effects of AstA are mediated by two distinct G-protein coupled receptors (GPCRs), Allatostatin A Receptor 1 (AstA-R1) and Allatostatin A Receptor 2 (AstA-R2). These receptors are homologous to the mammalian galanin and somatostatin receptor families, suggesting a deep evolutionary conservation of this signaling system.

Understanding the precise tissue and cellular distribution of AstA-R1 and AstA-R2 is paramount for dissecting their specific functions and for the development of novel insecticides or therapeutic agents targeting these pathways. Immunohistochemistry (IHC) is a powerful technique for visualizing protein expression within the native tissue context. However, the study of AstA-Rs via IHC is hampered by a significant hurdle: the current lack of commercially available, robustly validated antibodies specific for these receptors.

This guide, therefore, provides not only a foundational IHC protocol adaptable for AstA-Rs but also addresses the critical preceding steps of antibody validation and explores alternative methodologies for receptor localization.

The Critical Challenge: The Dearth of Validated Anti-Allatostatin A Receptor Antibodies

A primary obstacle for researchers in this field is the absence of reliable, commercially available antibodies against AstA-R1 and AstA-R2 that have been rigorously validated for IHC applications. This scarcity is a common issue for many GPCRs due to their complex transmembrane structure, which can make generating specific antibodies challenging.

Therefore, a significant portion of any research plan involving AstA-R IHC must be dedicated to either:

  • Developing and validating a custom antibody.

  • Thoroughly validating any available, non-commercial, or newly commercialized antibody.

Strategy for Custom Antibody Development and Validation

For research groups with the necessary resources, the generation of custom polyclonal or monoclonal antibodies offers the most control over specificity and quality.

Table 1: Key Stages in Custom Antibody Development for AstA-R IHC

StageKey ConsiderationsRationale
Immunogen Design - Selection of unique and immunogenic peptide sequences from extracellular or intracellular loops of AstA-R1 and AstA-R2.- Avoidance of transmembrane domains and regions with high homology between the two receptor subtypes.To generate antibodies that can recognize the native protein in fixed tissue and to ensure subtype specificity.
Antibody Production - Choice between polyclonal (e.g., in rabbits) or monoclonal (e.g., in mice) antibody production.Polyclonal antibodies may offer a stronger signal due to the recognition of multiple epitopes, while monoclonal antibodies provide high specificity and batch-to-batch consistency.
Initial Screening - ELISA against the immunizing peptide.To confirm the presence of antibodies that recognize the immunogen.
Functional Validation - Western Blotting on lysates from cells expressing tagged AstA-R1 or AstA-R2.- Immunocytochemistry (ICC) on cells overexpressing the target receptor.To confirm that the antibody recognizes the full-length protein and can be used in immunolabeling applications.
IHC Validation - Staining of tissues known to express the target receptor (e.g., insect brain, gut).- Comparison with in situ hybridization data for mRNA localization.- Pre-adsorption of the antibody with the immunizing peptide to confirm signal specificity.To ensure the antibody performs reliably in the intended application and to confirm the specificity of the IHC signal.

Allatostatin A Receptor Signaling Pathway

AstA-R1 and AstA-R2 are GPCRs that, upon binding of Allatostatin A, initiate intracellular signaling cascades. While the complete downstream pathways are still under active investigation, current evidence suggests coupling to heterotrimeric G-proteins, leading to the modulation of second messengers like cyclic AMP (cAMP) and intracellular calcium (Ca2+).

AstA_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AstA Allatostatin A AstAR AstA-R1 / AstA-R2 (GPCR) AstA->AstAR Binding G_protein G-protein (Gα, Gβγ) AstAR->G_protein Activation Effector Effector Enzymes (e.g., Adenylyl Cyclase, Phospholipase C) G_protein->Effector Modulation Second_Messengers Second Messengers (e.g., cAMP, Ca2+) Effector->Second_Messengers Production/ Release Downstream Downstream Cellular Response (e.g., Modulation of Ion Channels, Gene Expression, Enzyme Activity) Second_Messengers->Downstream Initiation IHC_Workflow Start Tissue Dissection Fixation Fixation (4% PFA, 4°C, overnight) Start->Fixation Cryoprotection Cryoprotection (30% Sucrose, 4°C, until tissue sinks) Fixation->Cryoprotection Embedding Embedding in OCT and Snap Freezing Cryoprotection->Embedding Sectioning Cryosectioning (10-20 µm sections) Embedding->Sectioning Permeabilization Permeabilization (0.3% Triton X-100 in PBS, 15 min) Sectioning->Permeabilization Blocking Blocking (1 hour at RT) Permeabilization->Blocking PrimaryAb Primary Antibody Incubation (Validated anti-AstA-R, 4°C, overnight) Blocking->PrimaryAb Washing1 Washing (3 x 10 min in PBST) PrimaryAb->Washing1 SecondaryAb Secondary Antibody Incubation (1-2 hours at RT, in the dark) Washing1->SecondaryAb Washing2 Washing (3 x 10 min in PBST) SecondaryAb->Washing2 Counterstain Counterstaining (optional) (e.g., DAPI) Washing2->Counterstain Mounting Mounting and Coverslipping Counterstain->Mounting Imaging Microscopy (Confocal or Epifluorescence) Mounting->Imaging End Data Analysis Imaging->End

Caption: Immunohistochemistry Workflow for Frozen Sections.

Detailed Protocol Steps
  • Tissue Preparation:

    • Perfuse the organism with ice-cold PBS followed by 4% PFA.

    • Dissect the tissue of interest (e.g., brain, gut) and post-fix in 4% PFA overnight at 4°C.

    • Cryoprotect the tissue by immersing it in 30% sucrose in PBS at 4°C until it sinks.

    • Embed the tissue in Optimal Cutting Temperature (OCT) compound and freeze rapidly. Store at -80°C.

  • Sectioning and Staining:

    • Cut 10-20 µm thick sections using a cryostat and mount them on charged slides.

    • Wash the sections with PBS to remove OCT.

    • Permeabilize the sections with 0.3% Triton X-100 in PBS for 15 minutes.

    • Block non-specific binding with Blocking Buffer for 1 hour at room temperature.

    • Incubate with the validated primary anti-AstA-R antibody, diluted in Primary Antibody Diluent, overnight at 4°C in a humidified chamber. The optimal dilution must be determined empirically.

    • Wash the sections three times for 10 minutes each with PBST.

    • Incubate with the fluorophore-conjugated secondary antibody, diluted in Primary Antibody Diluent, for 1-2 hours at room temperature, protected from light.

    • Wash the sections three times for 10 minutes each with PBST.

    • Counterstain with DAPI if desired.

    • Mount the coverslip using an antifade mounting medium.

  • Imaging and Analysis:

    • Visualize the staining using a confocal or epifluorescence microscope.

    • Acquire images using appropriate filter sets and exposure times.

    • Always include a negative control (omitting the primary antibody) to assess background fluorescence.

Table 2: Recommended Starting Conditions for IHC Optimization

ParameterStarting RecommendationRange for Optimization
Fixation Time 4-12 hours2-24 hours
Primary Antibody Dilution Determined by validation1:100 to 1:2000
Primary Antibody Incubation Overnight at 4°C1-3 hours at RT to 48 hours at 4°C
Secondary Antibody Dilution 1:5001:200 to 1:1000
Antigen Retrieval (Paraffin) Heat-induced (HIER) in citrate buffer, pH 6.0, for 20 minVary buffer (e.g., Tris-EDTA, pH 9.0) and heating time/method

Alternative Approaches for Allatostatin A Receptor Localization

Given the challenges with antibody-based detection, it is prudent to consider complementary techniques to validate and support IHC findings.

  • In Situ Hybridization (ISH): This technique allows for the localization of AstA-R1 and AstA-R2 mRNA transcripts within tissues. While it does not provide information on protein localization, it can confirm the presence of the receptor transcripts in specific cell populations, providing a valuable correlation with IHC data.

  • Tagged Receptors: Expressing AstA-Rs with a fluorescent protein tag (e.g., GFP) or an epitope tag (e.g., HA, FLAG) in a model system allows for direct visualization of the receptor's subcellular localization without the need for a specific antibody.

Troubleshooting and Data Interpretation

Successful IHC requires meticulous attention to detail and a systematic approach to troubleshooting.

Table 3: Common IHC Problems and Solutions for AstA-R Detection

ProblemPossible Cause(s)Suggested Solution(s)
No Signal or Weak Signal - Primary antibody not functional or at too low a concentration.- Epitope masking due to over-fixation.- Inefficient antigen retrieval.- Validate the primary antibody using a positive control.- Perform a titration of the primary antibody.- Optimize fixation time and antigen retrieval conditions.
High Background Staining - Non-specific binding of primary or secondary antibodies.- Inadequate blocking.- Endogenous fluorescence.- Increase the concentration of serum in the blocking buffer.- Increase the duration and number of wash steps.- Include a negative control without the primary antibody.- Use appropriate spectral imaging and background subtraction.
Non-specific Staining - Cross-reactivity of the primary antibody.- Presence of endogenous peroxidases (for chromogenic detection).- Perform a peptide block experiment.- Use a more specific monoclonal antibody if available.- Include a quenching step for endogenous enzymes.

Data Interpretation:

  • Cellular Localization: As GPCRs, AstA-Rs are expected to be localized to the plasma membrane. However, intracellular pools of the receptor may also be present, representing newly synthesized receptors or those undergoing trafficking and degradation.

  • Controls are Key: The interpretation of any IHC result is critically dependent on the appropriate use of controls. A positive control (a tissue known to express the receptor) and a negative control (omission of the primary antibody) are essential for every experiment. For custom antibodies, a peptide block control is mandatory to demonstrate specificity.

Conclusion

The immunohistochemical localization of Allatostatin A receptors is a challenging but achievable goal. Success hinges on a rigorous and upfront validation of the primary antibody. By combining a "best-practices" IHC protocol with alternative localization techniques and a thorough understanding of the potential pitfalls, researchers can confidently map the expression of these important receptors and further unravel the complexities of the Allatostatin A signaling system.

References

  • Biomatik. (2023, December 21). Custom Antibodies: A Critical Tool For Immunohistochemistry. Biomatik. [Link]

  • BIOTEM. Antibody Production for IHC ImmunoHistoChemistry. BIOTEM. [Link]

  • Wegener, C., & Jänsch, L. (2021). Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family. Frontiers in Neuroscience, 15, 788849. [Link]

  • Hergarden, A. C., Tayler, T. D., & Anderson, D. J. (2012). Allatostatin-A neurons inhibit feeding behavior in adult Drosophila. Proceedings of the National Academy of Sciences, 109(10), 3967-3972. [Link]

  • Larsen, M. J., Burton, K. J., Zantello, M. R., & Tobe, S. S. (2001). Type A allatostatins from Drosophila melanogaster and Diplotera puncata activate two Drosophila allatostatin receptors, DAR-1 and DAR-2, expressed in CHO cells. Biochemical and Biophysical Research Communications, 286(5), 895-901. [Link]

  • Wikipedia. Allatostatin. [Link]

  • Li, S., Li, L., & He, J. (2021). A Possible Role of Allatostatin C in Inhibiting Ecdysone Biosynthesis Revealed in the Mud Crab Scylla paramamosain. Frontiers in Marine Science, 8, 723326. [Link]

  • Yoon, J. G., & Stay, B. (1995). Immunocytochemical localization of Diploptera punctata allatostatin-like peptide in Drosophila melanogaster. The Journal of comparative neurology, 363(3), 475-488. [Link]

  • Deveci, D., Martin, B., & Leopold, P. (2019). AstA Signaling Functions as an Evolutionary Conserved Mechanism Timing Juvenile to Adult Transition. Current Biology, 29(5), 803-813.e4. [Link]

  • Felix, R. C., Bendena, W. G., & Tobe, S. S. (2015). Unravelling the Evolution of the Allatostatin-Type A, KISS and Galanin Peptide-Receptor Gene Families in Bilaterians: Insights from Anopheles Mosquitoes. PLoS One, 10(7), e0131931. [Link]

  • Audsley, N., & Weaver, R. J. (2016). Honey Bee Allatostatins Target Galanin/Somatostatin-Like Receptors and Modulate Learning: A Conserved Function?. PLoS One, 11(1), e0146248. [Link]

  • Uhl, G. R., & Sasek, C. A. (1986). In situ hybridization of putative somatostatin mRNA within hypothalamus of the rat using synthetic oligonucleotide probes. Journal of Neuroscience, 6(11), 3258-3264. [Link]

  • Dale, L. B., Seachrist, J. L., Babwah, A. V., & Ferguson, S. S. (2010). Analysis of GPCR localization and trafficking. Methods in molecular biology (Clifton, N.J.), 618, 269-286. [Link]

  • Hutchings, C. J., Koglin, M., & Marshall, F. H. (2010). Therapeutic antibodies directed at G protein-coupled receptors. mAbs, 2(6), 594-606. [Link]

  • Lee, S., & Lee, J. (2016). Engineering therapeutic antibodies targeting G-protein-coupled receptors. BMB reports, 49(2), 71-80. [Link]

  • Hergarden, A. C., Tayler, T. D., & Anderson, D. J. (2012). Allatostatin-A neurons inhibit feeding behavior in adult Drosophila.

Application Notes & Protocols for Allatostatin II Acetate in Diploptera punctata Research

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Allatostatin II (AST-II) acetate in studies involving the Pacific beetle cockroach, Diploptera punctata. This document delves into the scientific underpinnings of Allatostatin function, offers detailed experimental protocols, and presents data visualization to facilitate the effective application of this neuropeptide in investigating insect endocrinology.

Scientific Foundation: The Role of Allatostatins in Insect Physiology

Allatostatins are a significant family of neuropeptides that play a crucial role in regulating various physiological processes in insects.[1][2] Primarily recognized for their potent inhibitory effect on the biosynthesis of juvenile hormone (JH), they are key players in the intricate endocrine control of development, reproduction, and metabolism.[2][3][4][5] The corpora allata (CA), a pair of endocrine glands located behind the brain, are the production site of JH, and the primary target for the inhibitory action of Allatostatins.[2][6]

In the viviparous cockroach, Diploptera punctata, a well-established model for studying insect endocrinology, a family of 13 Allatostatins has been identified.[5][7] These peptides, characterized by a C-terminal F-G-L-amide motif, exhibit varying potencies in their ability to suppress JH production.[7][8] Allatostatin II (Dippu-AST 2) has been shown to be one of the most potent inhibitors of JH synthesis in this species.[7]

The acetate salt of Allatostatin II is frequently used in research due to its stability and solubility in aqueous solutions, making it suitable for in vivo and in vitro applications. Understanding the mechanism of action of AST-II is fundamental to designing experiments aimed at manipulating JH levels and studying the downstream physiological consequences.

Mechanism of Action

Allatostatins exert their inhibitory effects by binding to specific G-protein coupled receptors (GPCRs) on the surface of corpora allata cells.[9] This binding event triggers an intracellular signaling cascade that ultimately leads to a reduction in the activity of key enzymes in the juvenile hormone biosynthetic pathway.[10] This rapid and reversible inhibition makes Allatostatins valuable tools for precisely controlling JH levels at specific developmental or reproductive stages.[2]

Experimental Protocols

The following protocols are designed to provide a robust framework for the application of Allatostatin II acetate in Diploptera punctata research. Adherence to these methodologies will ensure reproducible and reliable results.

Preparation of Allatostatin II Acetate Stock and Working Solutions

Objective: To prepare a stable and sterile stock solution of Allatostatin II acetate for subsequent dilution to working concentrations for in vivo and in vitro assays.

Materials:

  • Allatostatin II acetate salt

  • Sterile, nuclease-free water

  • Insect saline solution (e.g., TE buffer)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

Protocol:

  • Reconstitution of Lyophilized Peptide:

    • Centrifuge the vial of lyophilized Allatostatin II acetate briefly to ensure the peptide pellet is at the bottom.

    • Add the appropriate volume of sterile, nuclease-free water to create a stock solution of 1 mM. For example, for 1 mg of AST-II acetate (molecular weight will vary, check the manufacturer's specifications), add the calculated volume of water.

    • Gently vortex to dissolve the peptide completely.

  • Sterilization and Aliquoting:

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a fresh, sterile microcentrifuge tube.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Storage:

    • Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year).

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw an aliquot of the stock solution on ice.

    • Dilute the stock solution to the desired final concentration using an appropriate insect saline solution. The final concentration will depend on the experimental design and the desired level of JH inhibition.

In Vivo Administration of Allatostatin II Acetate

Objective: To deliver a precise dose of Allatostatin II acetate into the hemocoel of Diploptera punctata to assess its systemic effects on juvenile hormone synthesis and other physiological parameters.

Materials:

  • Diploptera punctata (select appropriate age and developmental stage for the experiment)

  • CO2 or cold anesthesia setup

  • Microinjection system (e.g., pulled glass capillaries, nanoliter injector)

  • Prepared Allatostatin II acetate working solution

  • Control injection solution (insect saline)

Protocol:

  • Animal Preparation:

    • Anesthetize the cockroaches using either CO2 or by placing them on a cold surface (e.g., a chilled aluminum block). Anesthesia should be sufficient to immobilize the insect for the duration of the injection.

  • Injection Procedure:

    • Load the microinjection needle with the Allatostatin II acetate working solution or the control saline.

    • Carefully insert the needle through the intersegmental membrane, typically in the abdomen, taking care to avoid damaging internal organs. A common injection site is between the 3rd and 4th abdominal sternites.

    • Inject a precise volume of the solution (typically 1-2 µl).[11] The exact volume and concentration should be determined in preliminary dose-response experiments.

    • Withdraw the needle gently.

  • Post-Injection Care and Observation:

    • Allow the injected insects to recover in a clean cage with access to food and water.

    • Monitor the insects for any adverse effects of the injection procedure.

    • Proceed with subsequent assays (e.g., radiochemical assay for JH synthesis) at the desired time points post-injection.

Quantifying the Inhibitory Effect: Radiochemical Assay for Juvenile Hormone Biosynthesis

Objective: To measure the rate of juvenile hormone biosynthesis by the corpora allata in vitro following in vivo treatment with Allatostatin II acetate, using a radiochemical assay. This assay is a reliable and precise technique for quantifying JH production.[12]

Materials:

  • Corpora allata dissected from treated and control Diploptera punctata

  • Incubation medium (e.g., TC-199) supplemented with L-[methyl-³H]methionine

  • Isooctane (2,2,4-trimethylpentane)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Protocol:

  • Dissection of Corpora Allata:

    • At the desired time point after Allatostatin II acetate injection, dissect the corpora allata from both treated and control insects in insect saline.

  • In Vitro Incubation:

    • Transfer the dissected corpora allata to a small volume (e.g., 50 µl) of incubation medium containing L-[methyl-³H]methionine. This radiolabeled precursor is incorporated into the JH molecule.[13]

    • Incubate the glands for a defined period (e.g., 3 hours) at a controlled temperature (e.g., 28°C).

  • Extraction of Juvenile Hormone:

    • Stop the incubation by adding a larger volume of isooctane (e.g., 250 µl) to the incubation tube.

    • Vortex vigorously to extract the newly synthesized radiolabeled JH into the organic phase.

    • Centrifuge briefly to separate the phases.

  • Quantification:

    • Transfer a known volume of the isooctane phase to a scintillation vial containing scintillation fluid.

    • Measure the radioactivity using a liquid scintillation counter. The counts per minute (CPM) are directly proportional to the amount of JH synthesized.

  • Data Analysis:

    • Compare the CPM values from the corpora allata of Allatostatin II-treated insects to those of the control group to determine the percentage of inhibition of JH synthesis.

Data Presentation and Visualization

Potency of Diploptera punctata Allatostatins

The various Allatostatins identified in D. punctata exhibit a range of potencies in inhibiting juvenile hormone synthesis. The following table summarizes the reported ED50 values for several of these peptides.

Allatostatin PeptideED50 (nM)Reference
Dippu-AST 1107[7]
Dippu-AST 20.014[7]
Dippu-AST 6Potent inhibitor[8]
Dippu-AST 7Potent inhibitor[8]

ED50 (Effective Dose, 50%) is the concentration of the peptide that causes a 50% inhibition of juvenile hormone synthesis.

Visualizing the Allatostatin Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological processes and experimental procedures, the following diagrams have been generated using Graphviz.

Allatostatin_Signaling_Pathway cluster_hemolymph Hemolymph cluster_ca_cell Corpora Allata Cell AST_II Allatostatin II (AST-II) Receptor AST-II Receptor (GPCR) AST_II->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Signaling_Cascade Intracellular Signaling Cascade G_Protein->Signaling_Cascade Enzyme_Inhibition Inhibition of JH Biosynthesis Enzymes Signaling_Cascade->Enzyme_Inhibition JH_Synthesis Juvenile Hormone (JH) Synthesis Enzyme_Inhibition->JH_Synthesis Inhibits

Caption: Allatostatin II signaling pathway in a corpora allata cell.

Experimental_Workflow cluster_treatment In Vivo Treatment cluster_incubation Ex Vivo Assay cluster_analysis Quantification Animal_Prep Anesthetize D. punctata Injection Inject AST-II Acetate or Saline Control Animal_Prep->Injection Dissection Dissect Corpora Allata Injection->Dissection Incubation Incubate with [³H]methionine Dissection->Incubation Extraction Extract Radiolabeled JH Incubation->Extraction Counting Liquid Scintillation Counting Extraction->Counting Analysis Data Analysis (% Inhibition) Counting->Analysis

Caption: Experimental workflow for assessing AST-II activity.

References

  • Stay, B., & Woodhead, A. P. (1993). The role of allatostatins in juvenile hormone synthesis in insects and crustaceans. Annual Review of Entomology, 38(1), 179-205.
  • Tobe, S. S., Zhang, J. R., Bowser, P. R., Donly, B. C., & Bendena, W. G. (2000). Biological activities of the allatostatin family of peptides in the cockroach, Diploptera punctata, and potential interactions with receptors. Journal of Insect Physiology, 46(3), 231-242.
  • Bendena, W. G., Donly, B. C., & Tobe, S. S. (1999). Allatostatins: a new family of neuropeptide inhibitors of insect juvenile hormone synthesis. Journal of Neuroendocrinology, 11(11), 839-851.
  • Pratt, G. E., Farnsworth, D. E., Siegel, N. R., Fok, K. F., & Feyereisen, R. (1989). Identification of an allatostatin from adult Diploptera punctata.
  • Woodhead, A. P., Stay, B., Seidel, S. L., Khan, M. A., & Tobe, S. S. (1989). Primary structure of four allatostatins: neuropeptide inhibitors of juvenile hormone synthesis. Proceedings of the National Academy of Sciences, 86(15), 5997-6001.
  • Tobe, S. S., & Bendena, W. G. (2013). Diploptera punctata as a model for studying the endocrinology of arthropod reproduction and development.
  • Stay, B. (2000). A review of the role of neurosecretion in the control of juvenile hormone synthesis: a tribute to Berta Scharrer. Insect Biochemistry and Molecular Biology, 30(8-9), 653-662.
  • Stay, B., Tobe, S. S., & Bendena, W. G. (1994). Allatostatins: a family of neuropeptides that inhibit juvenile hormone synthesis in insects. Advances in Insect Physiology, 25, 267-337.
  • Wikipedia. (2023). Juvenile hormone. Retrieved from [Link]

  • Tobe, S. S., & Feyereisen, R. (1983). Juvenile hormone biosynthesis: regulation and assay. In Endocrinology of Insects (pp. 161-178). Alan R. Liss, Inc.
  • Tobe, S. S., & Stay, B. (1985). Structure and regulation of the corpus allatum. Advances in Insect Physiology, 18, 305-432.
  • Tobe, S. S., & Pratt, G. E. (1974). The influence of substrate concentrations on the rate of insect juvenile hormone biosynthesis by corpora allata of the desert locust in vitro. Biochemical Journal, 144(1), 107-113.
  • Hult, E. F., Tobe, S. S., & Chang, B. S. (2015). Molecular mechanisms underlying milk production and viviparity in the cockroach, Diploptera punctata. Insect Biochemistry and Molecular Biology, 60, 1-10.
  • Woodhead, A. P., Khan, M. A., Stay, B., & Tobe, S. S. (1994). Two new allatostatins from the brains of Diploptera punctata. Insect Biochemistry and Molecular Biology, 24(3), 257-263.
  • Brent, C. S., & Dolezal, A. G. (2009). Radiochemical assay of juvenile hormone biosynthesis rate in ants. Cold Spring Harbor Protocols, 2009(7), pdb-prot5248.

Sources

Troubleshooting & Optimization

Improving stability of Allatostatin II acetate in aqueous buffer

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers working with Allatostatin II Acetate (Sequence: Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH₂).[1]

This guide prioritizes chemical mechanistic understanding to prevent degradation before it begins, moving beyond generic "store at -20°C" advice.

Status: Operational | Topic: Aqueous Stability & Handling | Target: R&D Professionals[1]

Executive Summary: The Stability Challenge

Allatostatin II is a neuropeptide inhibitor of juvenile hormone synthesis. While it lacks oxidation-prone Methionine or Cysteine residues, it contains a specific sequence motif—Aspartic Acid-Glycine (Asp-Gly) —that renders it chemically fragile in aqueous buffers.[1]

The Core Threat: The Asp2-Gly3 bond is highly susceptible to spontaneous succinimide formation (dehydration) at neutral to alkaline pH. This intermediate hydrolyzes to form a mixture of native Aspartate and biologically inactive Isoaspartate (isoAsp) .[2] This reaction can occur even at physiological pH (7.4), leading to "silent" loss of potency where the peptide mass remains unchanged, but the structure is biologically null.

Physicochemical Profile
PropertyDataImplication for Stability
Sequence H-Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH₂Asp-Gly (Pos 2-3): High risk of isomerization.[1]
Isoelectric Point (pI) ~9.6Net charge is positive at neutral pH.[1] Solubility is generally good, but aggregation can occur near pH 9-10.[1]
Hydrophobicity Moderate (Leu, Tyr, Phe, Ala)Surface Adsorption Risk: High. Will stick to glass and standard polypropylene.
Counter-ion AcetateLess toxic to cells than TFA, but provides weak buffering capacity.

Master Protocol: Reconstitution & Storage

Use this workflow to maximize half-life.[1] Do not deviate without validation.

Reconstitution Workflow

Objective: Solubilize the peptide while suppressing the Asp-Gly isomerization rate.

  • Acidic Start: Never add neutral buffer (PBS/TBS) directly to the lyophilized powder.

    • Action: Dissolve peptide in sterile distilled water or 0.1% Acetic Acid to a concentration of 1–5 mg/mL.

    • Reason: The acidic environment (pH < 5) protonates the Aspartate side chain, preventing the nucleophilic attack that forms the succinimide ring.

  • Buffer Selection:

    • Recommended:20 mM Sodium Acetate, pH 5.5 – 6.0 .

    • Avoid: Phosphate buffers at pH > 7.0 (Phosphate catalyzes succinimide formation).[1]

  • Surface Passivation:

    • Action: Use Low-Retention (Siliconized) microcentrifuge tubes.

    • Reason: Hydrophobic residues (Leu/Phe) will drive adsorption to standard plastic, causing up to 40% mass loss in dilute solutions (<100 µM) within hours.[1]

Visualization: Optimized Workflow

ReconstitutionWorkflow cluster_warnings CRITICAL FAILURE POINTS Lyophilized Lyophilized Powder (-20°C Storage) Acidify Step 1: Initial Dissolution Solvent: 0.1% Acetic Acid (pH ~3) Target: 1-5 mg/mL Lyophilized->Acidify Minimize moisture exposure Aliquot Step 2: Aliquoting Container: Low-Retention Polypropylene Vol: Single-use (e.g., 50 µL) Acidify->Aliquot Prevent freeze-thaw Freeze Step 3: Flash Freeze Method: Liquid N2 or Dry Ice/Ethanol Aliquot->Freeze Rapid transition Storage Long Term Storage -80°C (Preferred) or -20°C Freeze->Storage Usage Experimental Use Dilute into Assay Buffer (Keep pH < 7.5 if possible) Storage->Usage Thaw once on ice Warn1 Do NOT dissolve directly in PBS (pH 7.4) Warn1->Acidify Warn2 Do NOT use glass vials (Adsorption risk) Warn2->Aliquot

Caption: Step-by-step reconstitution pathway designed to minimize Asp-Gly isomerization and surface adsorption.[1]

Deep Dive: The "Silent" Degradation Mechanism

Why does Allatostatin II lose activity even when stored "correctly" in PBS?

The Asp-Gly sequence is a chemical time bomb. At pH > 7, the nitrogen of the Glycine backbone attacks the side-chain carbonyl of the Aspartate. This creates a cyclic Succinimide intermediate.

This ring is unstable and hydrolyzes rapidly. However, it opens incorrectly 70-85% of the time, resulting in beta-aspartate (isoaspartate) .[1] This "kink" in the peptide backbone destroys the binding affinity for the Allatostatin receptor.

Visualization: The Asp-Gly Trap

DegradationPathway cluster_context Mechanism: Deamidation/Isomerization Native Active Peptide (-Asp-Gly-) Intermediate Cyclic Imide (Succinimide) Native->Intermediate pH > 7.0 Spontaneous IsoAsp Inactive Product (Isoaspartate) ~75% Yield Intermediate->IsoAsp Hydrolysis Asp Active Peptide (Regenerated) ~25% Yield Intermediate->Asp Hydrolysis

Caption: The Asp-Gly isomerization pathway. At neutral pH, the active peptide converts to the inactive Isoaspartate form via a succinimide intermediate.

Troubleshooting & FAQs

Direct solutions to common observations in the lab.

Q1: I see a "ghost peak" or shoulder on my HPLC chromatogram after 24 hours. What is it?

Diagnosis: This is likely the Isoaspartate isomer. Explanation: Isoaspartate has the same mass as native Aspartate (MW 1067.2), so Mass Spec (MS) will not distinguish them easily.[1] However, the structural "kink" alters hydrophobicity, causing it to elute slightly earlier or later on C18 columns. Solution:

  • Lower the pH of your storage buffer to 6.0.

  • Analyze purity using a high-resolution gradient (0.5% B/min) to separate the isomer.[1]

Q2: My peptide concentration dropped by 50% after transferring to a new tube, but no precipitation is visible.

Diagnosis: Non-Specific Adsorption (NSA) . Explanation: Allatostatin II contains hydrophobic residues (Leu, Phe, Tyr). At low concentrations (<100 µg/mL), the peptide monolayers onto the plastic walls of standard polypropylene tubes. Solution:

  • Switch Plastics: Use "Low-Bind" or "LoRetention" tubes (e.g., Eppendorf Protein LoBind).[1]

  • Add Carrier: If your assay permits, add 0.1% BSA (Bovine Serum Albumin) or 0.05% Tween-20 to block the surface sites.

Q3: Can I freeze the peptide in the assay buffer (pH 7.4)?

Recommendation: No. Reasoning: Freezing in neutral phosphate buffer can cause "pH shift" during the phase transition. Sodium phosphate can precipitate selectively, causing the remaining liquid phase to become highly acidic or alkaline transiently, accelerating degradation. Protocol: Freeze only in water or dilute acetic acid. Dilute into the pH 7.4 assay buffer immediately before use.

Q4: The peptide is not dissolving in water. It looks cloudy.

Diagnosis: Isoelectric Aggregation. Explanation: While the theoretical pI is high, local salt effects or impurities can cause aggregation. Solution:

  • Add Acetic Acid dropwise until the solution clears (target 5-10% acetic acid final concentration for stock).

  • Sonicate briefly (10-15 seconds) in a water bath to disrupt non-covalent aggregates.

References

  • Woodhead, A. P., et al. (1989).[3] "Primary structure of four allatostatins: neuropeptide inhibitors of juvenile hormone synthesis." Proceedings of the National Academy of Sciences, 86(15), 5997–6001. [1]

  • Manning, M. C., et al. (2010). "Stability of Protein Pharmaceuticals: An Update." Pharmaceutical Research, 27(4), 544–575. (Authoritative review on Asp-Gly isomerization mechanisms).

  • Sigma-Aldrich Technical Guide. "Peptide Stability and Storage." (General guidelines for handling Asp-containing peptides).

  • Waters Corporation. "Preventing Peptide Adsorption in LC-MS Workflows." (Data on hydrophobic peptide loss to plasticware).

Sources

Technical Support Center: Hydrophobic Neuropeptide Solubility

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed as an autonomous support center for researchers encountering solubility issues with hydrophobic neuropeptides. It synthesizes field-proven protocols with mechanistic explanations to ensure experimental integrity.

Topic: Troubleshooting Low Solubility & Aggregation in Hydrophobic Peptides Audience: Senior Researchers, Biochemists, Drug Development Scientists

Core Concept: Why Won't It Dissolve?

The Issue: Hydrophobic neuropeptides (e.g., Amyloid-beta, Ghrelin, certain GPCR ligands) possess non-polar side chains (Val, Ile, Leu, Phe, Trp) that drive them to cluster together in aqueous environments to minimize water contact. This is not just "insolubility"; it is often ordered aggregation (beta-sheet formation) or surface adsorption .

The Consequence:

  • Inaccurate Dosing: You think you are treating cells with 10 µM, but effective concentration is 2 µM.

  • False Negatives: The active peptide is stuck to the tube wall or precipitated.

  • Assay Interference: Aggregates can trigger non-specific immune responses or scatter light in optical assays.

Initial Assessment: The "Charge Rule"

Before opening a solvent bottle, you must calculate the peptide's net charge. Solubility is highest when the net charge is far from zero .

Q: How do I determine the starting solvent based on sequence?

A: Calculate the net charge at pH 7.

  • Assign -1: Asp (D), Glu (E), C-terminal (-COOH).

  • Assign +1: Arg (R), Lys (K), His (H), N-terminal (-NH2).[1]

  • Net Charge: Sum of the above.

Protocol 1: The Solubilization Decision Tree

Use this logic flow to select your initial solvent system.

PeptideSolubility Start Analyze Peptide Sequence Calc Calculate Net Charge (pH 7) Start->Calc Pos Net Charge > +1 (Basic) Calc->Pos Positive Neg Net Charge < -1 (Acidic) Calc->Neg Negative Neu Net Charge ≈ 0 (Hydrophobic/Neutral) Calc->Neu Neutral SolvPos Use Acidic Solvent (10% Acetic Acid or 0.1% TFA) Pos->SolvPos SolvNeg Use Basic Solvent (0.1% NH4OH or Ammonium Bicarbonate) Neg->SolvNeg SolvNeu Use Organic Solvent (DMSO, DMF, or ACN) Neu->SolvNeu Check Check Assay Compatibility SolvPos->Check SolvNeg->Check SolvNeu->Check

Figure 1: Decision tree for selecting the initial solubilization strategy based on peptide net charge.

Troubleshooting Guide (Q&A)

Scenario A: The "Stubborn Hydrophobe"

Q: My peptide has a net charge of 0 and is highly hydrophobic. Water turned it into a cloudy suspension. What is the correct workflow?

A: Do not add more water. You must dissolve the peptide in a high-strength organic solvent first, then dilute.[2] Mechanism: Water molecules form an ordered "cage" around hydrophobic residues (entropic penalty). Organic solvents disrupt this cage and solvate the non-polar side chains.

Step-by-Step Protocol:

  • Dry Down: If you already added water, lyophilize the sample back to a powder.

  • Primary Solubilization: Add 100% DMSO (Dimethyl Sulfoxide) to the vial.

    • Volume: Use the minimum volume necessary to achieve a concentration 100-1000x higher than your final assay concentration (e.g., make a 10 mM stock for a 10 µM assay).

    • Alternative: If the peptide contains Cysteine (C), Methionine (M), or Tryptophan (W), DMSO can cause oxidation.[3][4] Use DMF (Dimethylformamide) or degassed solvents instead [1].

  • Sonication: Sonicate in a water bath for 5-10 minutes. This breaks apart non-covalent aggregates.

  • Dilution: Slowly add the peptide stock to your aqueous buffer while vortexing.

    • Critical: Always add Peptide -> Buffer , never Buffer -> Peptide.

Scenario B: The "Disappearing Peptide" (Adsorption)

Q: I dissolved my peptide perfectly, but after serial dilution, the lower concentrations show no activity or mass signal. Why?

A: Your peptide has adsorbed to the plastic walls of your tubes or pipette tips.[5] Hydrophobic peptides (e.g., Amyloid-beta) bind rapidly to polypropylene and glass.

Corrective Actions:

  • Labware: Switch to Low-Retention (LoBind) tubes and tips immediately. Avoid glass, which binds positively charged and hydrophobic peptides avidly [2].

  • Blocking Agents: If your assay permits, add 0.1% BSA (Bovine Serum Albumin) or 0.05% Tween-20 to your dilution buffer. These "sacrificial" molecules coat the plastic surface, leaving the peptide free in solution.

  • Solvent Carrier: Keep a low percentage of organic solvent (e.g., 5-10% Acetonitrile) in the dilution buffer if possible during intermediate steps.

Scenario C: Aggregation & Gel Formation

Q: My peptide forms a gel or viscous slime upon hydration. Sonication doesn't help.

A: This indicates extensive intermolecular hydrogen bonding, often beta-sheet formation (common in amyloidogenic peptides).

Advanced Protocol (The "Reset" Switch):

  • Disaggregation: Dissolve the peptide in 100% HFIP (Hexafluoroisopropanol) or TFA (Trifluoroacetic acid) . These are potent structure-breakers that disrupt secondary structure.

  • Evaporation: Evaporate the solvent under a stream of nitrogen or in a speed-vac. This leaves a "monomeric film" on the tube wall.

  • Reconstitution: Redissolve this film in DMSO, then dilute into buffer. This ensures you start with monomers rather than pre-formed fibrils [3].

Quantitative Data: Solvent Compatibility Matrix

Use this table to determine if your solubilization strategy is compatible with your downstream application.

Solvent / AdditivePrimary UseCell Culture Limit (Typical)LC-MS CompatibilityRisk Factors
DMSO General Hydrophobic Peptides< 0.5% - 1.0% (v/v)Poor (Ion suppression)Oxidizes Cys/Met; Permeabilizes membranes.[3]
DMF Cys/Met containing peptides< 0.1% - 0.5% (v/v)PoorHepatotoxic; Plasticizer (can leach plastics).
Acetic Acid (10%) Basic Peptides (Arg/Lys rich)Must be neutralizedGoodCan alter pH of unbuffered assays.
Ammonium Hydroxide Acidic Peptides (Asp/Glu rich)Must be neutralizedGood (Volatile)High pH can cause racemization or hydrolysis.
HFIP Breaking Aggregates (Amyloids)Toxic (Remove completely)Good (Volatile)Highly volatile; Corrosive.
Urea (8M) Denaturing / Preventing GelIncompatibleIncompatible (Salt)Carbamylation of proteins; Must be dialyzed.

Visualizing the "Rescue" Workflow

If standard solubilization fails, use this advanced rescue workflow.

RescueProtocol cluster_prevention Prevention Strategy Precip Peptide Precipitates or Gels Lyoph Lyophilize to Dryness Precip->Lyoph Chaotrope Add Chaotrope (6M Guanidine or 8M Urea) Lyoph->Chaotrope Dilute Dilute Stepwise into Buffer Chaotrope->Dilute Dialysis Dialysis / Desalting (Remove Chaotrope) Dilute->Dialysis Coat Pre-coat tips/tubes with BSA Coat->Precip If skipped

Figure 2: Advanced "Rescue Protocol" for peptides that have precipitated or formed gels.

Storage & Stability Best Practices

  • Freeze-Thaw: Hydrophobic peptides are prone to aggregation during freeze-thaw cycles. Aliquot immediately after the first solubilization.[4]

  • Inert Atmosphere: If the peptide contains Cysteine (C), Methionine (M), or Tryptophan (W) , store the lyophilized powder and stock solutions under Argon or Nitrogen gas to prevent oxidation.

  • Hygroscopic Nature: Allow the vial to reach room temperature before opening to prevent water condensation from the air, which can hydrolyze the peptide over time [4].

References

  • LCMS.cz. A Systematic Approach for Preventing the Loss of Hydrophobic Peptides in Sample Containers. Retrieved from [Link]

Sources

Minimizing TFA cytotoxicity by using acetate salt peptides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In synthetic peptide production, Trifluoroacetic acid (TFA) is the standard cleavage and purification agent.[1][2][3][4][5] Consequently, most custom peptides are delivered as TFA salts.[6][7][8] While chemically convenient, residual TFA is a potent cytotoxin and chaotrope that introduces significant artifacts in biological assays. This guide provides a technical roadmap for researchers to transition from TFA to Acetate salts, ensuring data integrity in cellular and in vivo applications.

Part 1: The Diagnostic – Is TFA Compromising Your Data?

Q: Why is my peptide showing toxicity even at low concentrations? A: If your peptide is a TFA salt, the observed toxicity may be an artifact of the counter-ion, not the peptide itself.

  • Mechanism: TFA is a strong acid (pKa ~0.23). In unbuffered or weakly buffered systems, it drastically lowers extracellular pH. Furthermore, the trifluoroacetate anion (

    
    ) acts as a chaotropic agent, destabilizing membranes and altering ion channel function (specifically Glycine receptors).
    
  • Threshold: Cellular artifacts have been documented with TFA concentrations as low as 10 nM [1].[7]

  • Symptom: "False positive" cell death or unexplained proliferation spikes (TFA can stimulate growth in certain glioma lines) [2].

Q: How do I calculate the actual amount of TFA in my sample? A: Do not assume the weight of the powder is 100% peptide. TFA salts can account for 10% to 40% of the total mass depending on the number of basic residues (Arg, Lys, His) and the N-terminus.

  • Calculation:

    
    
    Refer to Table 1 for a mass comparison.
    

Table 1: Counter-Ion Impact on Net Peptide Content

Parameter TFA Salt Acetate Salt HCl Salt
Molar Mass of Ion 114.02 g/mol 59.04 g/mol 36.46 g/mol
Acidity (pKa) ~0.23 (Strong Acid) 4.76 (Weak Acid) -6.3 (Strong Acid)
Cytotoxicity Risk High Low (Physiological) Moderate (Acidosis risk)
Solubility Effect Increases (Chaotropic) Variable (Can aggregate) High

| Net Peptide Content | Lower (~60-80%) | Higher (~75-90%) | Highest (~80-95%) |

Part 2: The Protocol – Performing the "Acetate Switch"

Q: How do I remove TFA and replace it with Acetate? A: We recommend two primary methods. Method A (Resin Exchange) is scalable and preferred for high-value batches. Method B (HPLC) is faster for small analytical samples.

Method A: Strong Anion Exchange (SAX) Resin (Recommended)
  • Principle: A quaternary ammonium resin binds the TFA anions and releases Acetate anions.

  • Reagents: Strong Anion Exchange Resin (acetate form), 0.1M Acetic Acid, HPLC-grade Water.

Step-by-Step Protocol:

  • Preparation: Pack a column with SAX resin (approx. 10-fold molar excess over peptide cationic sites).

  • Conditioning: Wash the resin with 5 column volumes (CV) of 1M Sodium Acetate to ensure full acetate loading, followed by 10 CV of water to remove excess salt.

  • Loading: Dissolve peptide in water (or minimal acetic acid if insoluble). Load onto the column.[9][10]

  • Elution: Elute with water. The peptide (positively charged) passes through; TFA binds to the resin; Acetate is displaced to pair with the peptide.

  • Lyophilization: Freeze and lyophilize the eluate immediately.

  • Validation: Verify removal via Ion Chromatography (IC).

Method B: HPLC Re-purification
  • Principle: Displacing TFA on a C18 column using an Ammonium Acetate buffer system.

  • Buffers:

    • Buffer A: 10 mM Ammonium Acetate in Water (pH 6.0–6.5).

    • Buffer B: 10 mM Ammonium Acetate in Acetonitrile/Water (80:20).

Step-by-Step Protocol:

  • Equilibration: Equilibrate C18 column with Buffer A.

  • Loading: Inject peptide (dissolved in Buffer A).

  • Wash: Run isocratic 100% Buffer A for 5–10 minutes to wash out free TFA.

  • Gradient: Run a standard gradient to elute the peptide.

  • Conversion: The peptide elutes as an Acetate salt. Lyophilize repeatedly (2-3 times) from water/acetic acid to remove volatile ammonium acetate.

Part 3: Troubleshooting the Acetate Salt

Q: I switched to Acetate, and now my peptide won't dissolve. What happened? A: This is a common physicochemical phenomenon. TFA is a chaotrope—it breaks hydrogen bonds and forces peptides into solution. Acetate is a kosmotrope (structure-maker); it promotes hydrophobic interactions, which can cause aggregation in hydrophobic peptides.

  • Fix 1 (Acidification): Add 10% Acetic Acid dropwise. The lower pH aids protonation without the toxicity of TFA.

  • Fix 2 (Cosolvent): Dissolve the peptide in a small volume of DMSO (dimethyl sulfoxide) first, then dilute with buffer. Keep final DMSO < 0.1% for cell assays.

  • Fix 3 (Sonication): Acetate salts often form tighter crystal lattices. Mild sonication (30s bursts) can disrupt these lattices.

Q: My retention time shifted on HPLC after the exchange. Is the peptide degraded? A: Likely not. The counter-ion affects the hydrophobicity of the ion-pair complex.

  • Explanation: TFA-peptide pairs are more hydrophobic (retain longer on C18) than Acetate-peptide pairs. A shift to an earlier retention time is a confirmation of successful exchange, not degradation.

Part 4: Visualizing the Workflow

The following diagram illustrates the decision matrix and workflow for handling TFA in biological assays.

TFA_Exchange_Workflow Start New Synthetic Peptide (Standard Synthesis) Check Intended Application? Start->Check Chem Chemical Synthesis / Non-Biological Check->Chem Chemistry Bio Cell Culture / In Vivo Check->Bio Biology Use_TFA Use_TFA Chem->Use_TFA Keep as TFA Salt Risk Risk Assessment: Is peptide highly cationic? Bio->Risk Exchange Perform Counter-Ion Exchange (TFA -> Acetate) Risk->Exchange Yes (High Risk) Risk->Exchange No (Best Practice) Method Select Method Exchange->Method Resin Method A: SAX Resin (Scalable, High Purity) Method->Resin HPLC Method B: HPLC w/ NH4OAc (Fast, Analytical) Method->HPLC QC Quality Control: Ion Chromatography (IC) or 19F-NMR Resin->QC HPLC->QC QC->Exchange Residual TFA Detected Final Bio-Ready Acetate Peptide QC->Final TFA < 0.1%

Figure 1: Decision tree for peptide counter-ion management in drug development workflows.

Part 5: Validation & Quality Control

Q: How do I prove the TFA is gone? A: Standard HPLC-UV will not detect TFA or Acetate ions (they do not absorb significantly at 214/220 nm). You must use specific detection methods.

  • Ion Chromatography (IC): The Gold Standard. It separates anions (TFA⁻, Acetate⁻, Cl⁻) on an anion-exchange column with conductivity detection.[3][11]

    • Target: < 0.1% w/w TFA.[5][9]

  • Fluorine NMR (

    
    -NMR):  Highly specific for TFA.
    
    • Protocol: Dissolve peptide in

      
      .[9] Run 
      
      
      
      -NMR. A peak at -76 ppm indicates residual TFA.
    • Limit of Detection: Very low (ppm range).

References

  • Cornish, J., et al. (1999). Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes. American Journal of Physiology-Endocrinology and Metabolism. Link

  • Ma, K., et al. (2012). Trifluoroacetic acid, a peptide synthesis contaminant, induces growth of glioma cells.[7] Journal of Biomolecular Techniques. Link

  • Thermo Fisher Scientific. (2020). Determination of Trifluoroacetic Acid (TFA) in Peptides.[3][4][5][6][7][9][11][12][13] Application Note 115. Link

  • Gaussier, H., et al. (2002).[8] Influence of the counter-ion on the membrane activity of antimicrobial peptides.[5] Journal of Peptide Science.[10] Link

  • Bachem. (2023). Peptide Salts and Counter-ions.[1][2][3][4][6][7][8][9][10][12][13] Technical Guide. Link

Sources

Technical Support Center: Optimization of Allatostatin II Concentration for ELISA

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of Allatostatin II concentration in Enzyme-Linked Immunosorbent Assays (ELISAs). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for developing a robust and reliable Allatostatin II ELISA.

Introduction to Allatostatin II and ELISA

Allatostatin II is a neuropeptide found in insects that plays a crucial role in inhibiting the synthesis of juvenile hormone, thereby regulating growth, metamorphosis, and reproduction.[1] Its function makes it a significant target in insect endocrinology and for the development of novel pest control strategies.[1]

An ELISA is a powerful and sensitive method for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.[2] For a small molecule like Allatostatin II, a competitive ELISA format is often the most suitable approach. In a competitive ELISA, the Allatostatin II in the sample competes with a labeled Allatostatin II conjugate for binding to a limited number of capture antibody sites. The resulting signal is inversely proportional to the amount of Allatostatin II in the sample.[3]

This guide will walk you through the critical steps of optimizing your Allatostatin II ELISA, providing troubleshooting advice in a question-and-answer format to address common challenges.

Part 1: Assay Development and Optimization Workflow

Developing a reliable ELISA requires a systematic approach to optimize each component. Below is a logical workflow, integrated with troubleshooting FAQs.

Workflow for Allatostatin II ELISA Optimization

ELISA_Optimization_Workflow cluster_prep Phase 1: Preparation cluster_optimization Phase 2: Core Optimization cluster_validation Phase 3: Validation ReagentPrep Reagent Preparation (Allatostatin II, Antibodies, Buffers) PlateCoating Initial Plate Coating (Capture Antibody Titration) ReagentPrep->PlateCoating Key starting point Checkerboard Checkerboard Titration (Capture Ab vs. Detection Reagent) PlateCoating->Checkerboard Initial optimization Blocking Blocking Buffer Optimization Checkerboard->Blocking Refining conditions StandardCurve Standard Curve Development Blocking->StandardCurve Establishing quantification range SampleTesting Sample Matrix & Dilution Testing StandardCurve->SampleTesting Application to real samples SpikeRecovery Spike and Recovery/ Linearity of Dilution SampleTesting->SpikeRecovery Assessing accuracy FinalProtocol Final Protocol Establishment SpikeRecovery->FinalProtocol Finalizing the assay

Caption: A stepwise workflow for the development and optimization of an Allatostatin II ELISA.

Phase 1: Reagent Preparation and Initial Coating

The quality and concentration of your starting materials are fundamental to a successful ELISA.

Allatostatin II and Antibody Considerations
  • Purity and Storage: Allatostatin II peptides should be of high purity (typically >95%) and stored correctly (often at -20°C or -80°C) to prevent degradation.[1] Reconstituted peptides may have a shorter shelf-life.

  • Antibody Selection: You will need a specific antibody to Allatostatin II. Both monoclonal and polyclonal antibodies can be used. Polyclonal antibodies may provide a more robust signal due to binding at multiple epitopes, while monoclonal antibodies offer higher specificity.[4]

Optimizing Capture Antibody Coating Concentration

The first step in optimizing a sandwich or competitive ELISA is to determine the optimal concentration of the capture antibody to coat the microplate wells.

Q: I am getting weak or no signal in my initial tests. What could be the cause?

A: This is a common issue with several potential causes:

  • Incorrect Plate Type: Ensure you are using high-binding ELISA plates, not tissue culture plates.[5]

  • Suboptimal Antibody Concentration: The concentration of your capture antibody may be too low. You need to perform a titration experiment to find the optimal concentration.

  • Improper Reagent Storage or Handling: Check that antibodies and other reagents have been stored at the recommended temperatures and have not expired.[5][6] Avoid repeated freeze-thaw cycles.[2]

  • Reagents Not at Room Temperature: Allow all reagents to come to room temperature (15-20 minutes) before use.[5][6]

Experimental Protocol: Capture Antibody Titration

  • Prepare Antibody Dilutions: Serially dilute the capture antibody in a suitable coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6, or PBS). A typical starting range for monoclonal antibodies is 0.5-10 µg/mL.

  • Coat the Plate: Add 100 µL of each antibody dilution to the wells of a 96-well ELISA plate. Include a "no antibody" control.

  • Incubate: Incubate the plate overnight at 4°C or for 1-2 hours at 37°C.

  • Wash: Wash the plate 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Block: Add 200 µL of a blocking buffer to each well and incubate for 1-2 hours at room temperature or 37°C.

  • Proceed with Detection: Continue with the subsequent steps of your ELISA protocol (e.g., adding a known amount of Allatostatin II conjugate and substrate) to determine which coating concentration gives the best signal-to-noise ratio.

ParameterRecommended Starting RangePurpose
Capture Antibody 0.5 - 10 µg/mLTo find the concentration that saturates the well surface for optimal binding.
Coating Buffer Carbonate-bicarbonate (pH 9.6) or PBS (pH 7.4)To facilitate the passive adsorption of the antibody to the plate.
Incubation Time/Temp Overnight at 4°C or 1-2 hours at 37°CTo allow sufficient time for antibody binding to the plate.

Phase 2: Core Assay Optimization

Checkerboard Titration for Antibody and Conjugate Concentrations

A checkerboard titration is an efficient method to simultaneously determine the optimal concentrations of two interacting components, such as the capture antibody and the Allatostatin II-enzyme conjugate in a competitive ELISA.[7][8][9]

Q: How do I perform a checkerboard titration?

A: You will test a range of concentrations of the capture antibody against a range of concentrations of the detection reagent (Allatostatin II conjugate).

Experimental Protocol: Checkerboard Titration

  • Prepare Capture Antibody Dilutions: Prepare serial dilutions of the capture antibody in coating buffer down the rows of a 96-well plate (e.g., Row A: 10 µg/mL, Row B: 5 µg/mL, etc.).

  • Coat and Block: Coat the plate with the capture antibody dilutions and then block the wells as previously described.

  • Prepare Allatostatin II Conjugate Dilutions: Prepare serial dilutions of the Allatostatin II-enzyme conjugate across the columns of the plate (e.g., Column 1: 1:1000, Column 2: 1:2000, etc.).

  • Add Conjugate and Incubate: Add the conjugate dilutions to the corresponding wells and incubate for the recommended time.

  • Wash and Add Substrate: Wash the plate and add the enzyme substrate.

  • Read and Analyze: Read the absorbance and create a grid of the results. The optimal combination is the one that gives a high signal with low background.

Blocking Buffer Optimization

The blocking buffer is crucial for preventing non-specific binding of reagents to the plate, which can cause high background.[10][11]

Q: I have high background in my ELISA. What should I do?

A: High background can be caused by several factors. Here are some troubleshooting steps:

  • Insufficient Washing: Increase the number of wash steps or the soaking time for each wash.[2][6]

  • Suboptimal Blocking: The blocking buffer may not be effective. Try different blocking agents (e.g., BSA, casein, non-protein blockers) or increase the blocking incubation time and temperature.[2][12]

  • Excessive Antibody/Conjugate Concentration: The concentrations of your capture antibody or Allatostatin II conjugate may be too high. This can be addressed through checkerboard titration.[12]

  • Cross-reactivity: The antibody may be cross-reacting with components in the blocking buffer. Consider using a non-protein blocking buffer.[10]

Blocking AgentCommon ConcentrationNotes
Bovine Serum Albumin (BSA) 1-5% in PBSA common and effective blocking agent.
Non-fat Dry Milk 1-5% in PBSCost-effective, but may contain phosphoproteins that can interfere with some assays.
Commercial Blockers VariesOften contain proprietary formulations with stabilizers for improved performance.[13][14]
Developing the Standard Curve

A reliable standard curve is essential for quantitative ELISA.[15]

Q: My standard curve has poor linearity. What could be the problem?

A: A non-linear standard curve can make it difficult to accurately determine sample concentrations. Consider the following:

  • Inaccurate Pipetting: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the standard. Using multichannel pipettes can improve consistency.[4]

  • Improper Diluent: The diluent used for the standards should closely match the sample matrix.[6]

  • Incorrect Concentration Range: The range of your standards may be too high or too low. Adjust the concentration range to cover the expected concentrations in your samples.

  • Data Analysis: Use the appropriate curve-fitting model (e.g., four-parameter logistic (4-PL) fit) for your data.

Experimental Protocol: Standard Curve Generation

  • Prepare Allatostatin II Standards: Prepare a stock solution of Allatostatin II of a known high concentration. Perform a serial dilution to create a series of standards (e.g., 8-10 points). Include a zero standard (diluent only).

  • Run the Assay: Add the standards to the optimized ELISA plate in duplicate or triplicate.[16]

  • Plot the Data: Plot the average absorbance values (y-axis) against the corresponding concentrations (x-axis).

  • Analyze: Use appropriate software to fit a curve to the data and calculate the equation for determining unknown concentrations.

Phase 3: Assay Validation

Sample Handling and Matrix Effects

The sample matrix (e.g., hemolymph, tissue homogenate) can contain substances that interfere with the assay.[17]

Q: My sample readings are inconsistent or seem inaccurate. Could it be the sample itself?

A: Yes, this is likely due to matrix effects.

  • Sample Dilution: Diluting your samples can often mitigate matrix effects. You will need to determine the optimal dilution factor that provides a reading within the linear range of your standard curve.

  • Spike and Recovery: To test for matrix effects, add a known amount of Allatostatin II to your sample and measure the recovery. The recovery should ideally be between 80-120%.[6]

  • Linearity of Dilution: Serially dilute a sample and measure the concentration at each dilution. The calculated concentrations, when corrected for the dilution factor, should be consistent.[6]

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage condition for Allatostatin II peptide? A1: Lyophilized Allatostatin II should be stored at -20°C or colder. Once reconstituted, it is recommended to aliquot and store at -80°C to avoid multiple freeze-thaw cycles.[18] Always refer to the manufacturer's data sheet.

Q2: What type of ELISA plate should I use? A2: High-binding polystyrene 96-well plates are recommended for most ELISA applications to ensure efficient binding of the capture antibody.[5]

Q3: How many times should I wash the plate between steps? A3: A thorough washing is critical to reduce background. Generally, 3-5 washes with an appropriate wash buffer are recommended.[2]

Q4: My replicates have high variability. What is the cause? A4: High variability between replicates is often due to inconsistent pipetting, uneven temperature across the plate during incubation, or evaporation from the wells.[2][5] Ensure proper pipetting technique, use plate sealers during incubations, and avoid stacking plates.[5][16]

Q5: How do I analyze my ELISA data? A5: After subtracting the average blank absorbance, plot the standard curve of absorbance versus concentration. Use a curve-fitting model (a four-parameter logistic curve fit is common for competitive ELISAs) to calculate the concentration of Allatostatin II in your samples.[3][19]

Troubleshooting Logic Flow

Troubleshooting_Flow cluster_solutions Potential Solutions Start Problem Encountered NoSignal Weak or No Signal Start->NoSignal HighBg High Background Start->HighBg PoorCurve Poor Standard Curve Start->PoorCurve HighCV High Replicate Variability Start->HighCV CheckReagents Check Reagent Storage, Expiration & Preparation NoSignal->CheckReagents OptimizeAb Optimize Antibody/ Conjugate Concentration NoSignal->OptimizeAb PlateIssues Check Plate Type & Incubation NoSignal->PlateIssues HighBg->OptimizeAb ImproveWash Improve Washing Technique HighBg->ImproveWash OptimizeBlock Optimize Blocking Buffer HighBg->OptimizeBlock PoorCurve->CheckReagents Standard prep CheckPipetting Verify Pipetting Accuracy PoorCurve->CheckPipetting HighCV->CheckPipetting HighCV->PlateIssues Temp/Evaporation

Caption: A logical flow for troubleshooting common ELISA issues.

References

  • Society for Developmental Biology. (2022, September 15). Allatostatin C. Retrieved from Society for Developmental Biology. [Link]

  • BosterBio. (n.d.). ELISA Antibody Concentration Optimization: Checkerboard Titration. Retrieved from BosterBio. [Link]

  • Maxanim. (n.d.). Troubleshooting Common ELISA Problems. Retrieved from Maxanim. [Link]

  • Boster Biological Technology. (2022, May 12). ELISA PROTOCOL | Step by step instructions [Video]. YouTube. [Link]

  • Shokri, R. (n.d.). ELISA AND TROUBLESHOOTING TIPS. SlideShare. [Link]

  • Frontiers in Endocrinology. (2021, September 29). Evolution and Potential Function in Molluscs of Neuropeptide and Receptor Homologues of the Insect Allatostatins. Retrieved from Frontiers in Endocrinology. [Link]

  • Davies, D. H., et al. (2008). Optimization of Peptide-Based ELISA for Serological Diagnostics: A Retrospective Study of Human Monkeypox Infection. PLoS ONE, 3(9), e3228. [Link]

  • Frontiers. (n.d.). Evolution and Potential Function in Molluscs of Neuropeptide and Receptor Homologues of the Insect Allatostatins. Retrieved from Frontiers. [Link]

  • Wikipedia. (n.d.). Allatostatin. Retrieved from Wikipedia. [Link]

  • SeraCare. (n.d.). Technical Guide for ELISA. Retrieved from SeraCare. [Link]

  • Biocompare. (n.d.). ELISA Blocking Buffers. Retrieved from Biocompare. [Link]

  • Nature Communications. (2024, May 10). Discovering allatostatin type-C receptor specific agonists. Retrieved from Nature Communications. [Link]

  • ResearchGate. (2022, May 9). How to determine the amount of protein to use for peptide-based ELISA?. Retrieved from ResearchGate. [Link]

  • Diagnopal. (2023, September 2). ELISA Set-up with Checker-Board Optimization. Retrieved from Diagnopal. [Link]

  • Scientific Reports. (2022, November 30). The effect of B-type allatostatin neuropeptides on crosstalk between the insect immune response and cold tolerance. Retrieved from Scientific Reports. [Link]

  • Corning. (n.d.). Optimizing the Immobilization of Protein and Other Biomolecules for ELISA Assays. Retrieved from Corning. [Link]

  • Boster Biological Technology. (2025, June 13). How to Analyze ELISA Data and Calculate Results: Step-by-Step Guide with Troubleshooting Tips. Retrieved from Boster Biological Technology. [Link]

  • MDPI. (n.d.). Transcriptome Analysis of the Brain and Gnathal Ganglion Reveals Feeding-Mediated Genes in Helicoverpa armigera Larvae. Retrieved from MDPI. [Link]

  • Rockland Immunochemicals. (n.d.). Tips for ELISA. Retrieved from Rockland Immunochemicals. [Link]

  • Surmodics IVD. (n.d.). ELISA Blocking Reagents / Blocking Buffers. Retrieved from Surmodics IVD. [Link]

Sources

Validation & Comparative

Technical Comparison: Allatostatin II Acetate vs. Scrambled Peptide Controls

[1]

Executive Summary

In neuropeptide research, distinguishing between sequence-specific receptor activation and non-specific physicochemical effects is critical.[1] Allatostatin II (AST-II) is a potent inhibitor of Juvenile Hormone (JH) biosynthesis and gut motility in insects (e.g., Diploptera punctata, Periplaneta americana).[1] The Scrambled Peptide Control serves as the obligatory negative reference; it possesses the identical amino acid composition and molecular weight but lacks the specific pharmacophore required for AstA-Receptor (AstA-R) binding.

This guide delineates the mechanistic divergence, experimental performance, and validation protocols for these two reagents.

Molecular Profiles & Structural Logic[1]

The efficacy of Allatostatin II relies heavily on its C-terminal consensus sequence (FGL-amide ).[1][2] The scrambled control is engineered to disrupt this motif while retaining the physicochemical properties (charge, hydropathy) of the solution.

FeatureAllatostatin II (Active) Scrambled Control (Negative)
Sequence Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH₂ e.g.,[1] Leu-Gly-Phe-Ala-Tyr-Leu-Arg-Gly-Asp-Gly-NH₂
Pharmacophore -Phe-Gly-Leu-NH₂ (FGL-amide) Disrupted (No consensus motif)
Receptor Affinity High (nM range) for AstA-R (GPCR)Negligible / Non-specific
Molecular Weight ~1067.2 Da~1067.2 Da (Identical)
Isoelectric Point (pI) ~8.5 (Net charge +1 at pH 7)~8.5 (Identical)
Solubility Water/Buffer soluble (Acetate salt)Water/Buffer soluble

Note on Scrambled Design: The scrambled sequence shown is a "Retro" sequence (reverse order). A randomized scramble is also acceptable provided the C-terminal FGL motif is broken.

Mechanistic Divergence[1]

The Signaling Pathway

AST-II functions by binding to the Allatostatin A Receptor (AstA-R) , a G-protein coupled receptor (GPCR) structurally related to the mammalian Galanin receptor.[1]

  • Active Pathway: AST-II binding recruits G

    
      proteins, inhibiting Adenylyl Cyclase (AC), reducing cAMP levels, and modulating Ca²⁺ channels.[1] This cascade halts the biosynthetic pathway of Juvenile Hormone in the Corpora Allata (CA).
    
  • Control Pathway: The scrambled peptide fails to dock into the AstA-R orthosteric site due to steric mismatch, resulting in no G-protein activation.

AST_SignalingASTAllatostatin II(Active)RecAstA-R(GPCR)AST->RecHigh AffinityBindingScramScrambled Peptide(Control)Scram->RecNo BindingNullNo ResponseScram->NullGiGi/o ProteinRec->GiActivationACAdenylyl CyclaseGi->ACInhibitioncAMPcAMP LevelsAC->cAMPReductionJHJH Biosynthesis(Inhibited)cAMP->JHDownstreamSuppression

Figure 1: Signal transduction pathway comparison.[1] AST-II activates the Gi/o-mediated pathway, while the scrambled control fails to initiate the cascade.

Experimental Performance Comparison

Assay A: In Vitro Inhibition of JH Biosynthesis

This is the "Gold Standard" bioassay. It measures the rate of Juvenile Hormone III (JH III) production by isolated Corpora Allata glands.

ParameterAllatostatin II Acetate Scrambled Control
IC₅₀ (Potency) ~0.02 – 0.1 nM (Species dependent)> 10,000 nM (No inhibition)
Maximal Effect 60–90% reduction in JH synthesis< 5% variation (Background noise)
Reversibility Yes (Washout restores JH synthesis)N/A
Assay B: Hindgut Myotropic Assay

AST-II inhibits spontaneous smooth muscle contractions in the insect hindgut (proctodeum).[1]

ParameterAllatostatin II Acetate Scrambled Control
Threshold Conc. 10⁻¹⁰ M No effect at 10⁻⁶ M
Observed Output Cessation of peristaltic contractionsContinued spontaneous rhythm
Tone Relaxation (Decrease in basal tonus)No change in basal tonus

Detailed Experimental Protocols

Protocol 1: Peptide Reconstitution & Handling

To ensure reproducibility, both peptides must be handled identically.[1]

  • Arrival: Store lyophilized peptides at -20°C immediately. Desiccate before opening to prevent moisture absorption.

  • Solvent: Use sterile, endotoxin-free water or 0.1% Acetic Acid (if basic residues cause solubility issues, though AST-II is generally water-soluble).[1]

  • Stock Solution:

    • Dissolve to 1 mM (approx. 1.07 mg/mL).[1]

    • Aliquot into low-bind microcentrifuge tubes (10–20 µL each).

    • Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute stock in the specific assay buffer (e.g., TC199 medium) immediately prior to use.

Protocol 2: Radiochemical Assay for JH Biosynthesis

Validated for Diploptera punctata and Periplaneta americana.

Materials:

  • Dissected Corpora Allata (CA) pairs.[1]

  • Incubation Medium: TC199 with Ficoll, radiolabeled [³H]-methionine (methyl donor).[1]

  • Isooctane (for extraction).[1]

Workflow:

  • Dissection: Dissect CA pairs from day-0 to day-2 adult females under saline.

  • Pre-Incubation: Place individual CA pairs in 100 µL medium for 60 min to establish basal rates.

  • Treatment:

    • Group A (Test): Add AST-II (Final conc: 10 nM).

    • Group B (Control): Add Scrambled Peptide (Final conc: 10 nM).

    • Group C (Blank): Vehicle only.

  • Incubation: Incubate for 3 hours at 27°C in darkness.

  • Extraction: Add 250 µL isooctane. Vortex vigorously. Centrifuge to separate phases.

  • Quantification: Aliquot top organic phase (containing radiolabeled JH III) into scintillation fluid. Count CPM.

  • Calculation: Convert CPM to pmol JH/hour/pair.

    • Valid Result: Group A shows >50% inhibition vs Group C. Group B shows <5% deviation from Group C.

Protocol_FlowStartDissect Corpora Allata (CA)PreIncPre-Incubate (60 min)Establish Basal RateStart->PreIncSplitDivide SamplesPreInc->SplitExpAdd AST-II(10 nM)Split->ExpCtrlAdd Scrambled(10 nM)Split->CtrlIncIncubate 3 Hours @ 27°CExp->IncCtrl->IncExtIsooctane Extractionof [3H]-JH IIIInc->ExtCountScintillation CountingExt->Count

Figure 2: Radiochemical assay workflow for validating AST-II activity.

Troubleshooting & Self-Validation

To ensure your comparison is scientifically robust, apply these "Self-Validation" checks:

  • Solubility Check:

    • Issue: Scrambled peptides can sometimes aggregate if hydrophobic residues cluster.

    • Validation: Centrifuge the stock solution at 10,000 x g for 5 mins. Measure OD280 of the supernatant. If concentration drops significantly compared to theoretical max, aggregation has occurred.[1]

  • Dose-Response Verification:

    • Always run a log-dose curve (10⁻¹² M to 10⁻⁶ M) for the active AST-II.[1]

    • Run the Scrambled Control at the highest concentration used for the active peptide (e.g., 10⁻⁶ M). If the control shows activity at high concentrations, it indicates non-specific toxicity or binding.

  • Peptide Stability:

    • AST-II is susceptible to degradation by hemolymph peptidases.[1]

    • Tip: If in vivo results are inconsistent, consider using peptidase inhibitors or stable analogs, but always match the control condition (i.e., Scrambled + Inhibitor).[1]

References

  • Woodhead, A. P., et al. (1989).[1][3] Primary structure of four allatostatins: neuropeptide inhibitors of juvenile hormone synthesis. Proceedings of the National Academy of Sciences, 86(15), 5997-6001.[1] Link[1]

  • Stay, B., & Tobe, S. S. (2007).[1][4] The role of allatostatins in juvenile hormone synthesis in insects and crustaceans. Annual Review of Entomology, 52, 277-299.[1] Link[1]

  • Lenz, C., et al. (2000).[1] Identification of an allatostatin receptor in Drosophila melanogaster. Biochemical and Biophysical Research Communications, 273(3), 1126-1131.[1] Link

  • Tobe, S. S., et al. (2000).[1][5] Biological activities of the allatostatin family of peptides in the cockroach, Diploptera punctata, and potential interactions with receptors.[5] Journal of Insect Physiology, 46(3), 231-242.[1][5] Link

Technical Guide: Cross-Reactivity & Validation of Allatostatin II Antibodies

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for researchers investigating the distribution and function of Allatostatin II (AST-II) and related FGL-amide neuropeptides. It is designed to navigate the complexities of antibody cross-reactivity across arthropod species, moving beyond simple product descriptions to provide a mechanistic understanding of immunochemical detection.

Structural Basis of Cross-Reactivity

To understand antibody performance, one must first understand the antigen.[1] "Allatostatin II" typically refers to the peptide isolated from the cockroach Diploptera punctata (Dip-AST-2). It belongs to the AST-A family (FGL-amides), which is characterized by a highly conserved C-terminal pentapeptide sequence.

The Conserved Motif: Y/F-X-F-G-L-NH2

  • Dip-AST-2 Sequence: Val-Arg-Pro-Ala-Pro-Phe-Gly-Leu-NH2

  • Mechanism: Most polyclonal antibodies raised against Dip-AST-2 are generated against the C-terminal region because it is the most immunogenic and exposed part of the peptide when conjugated to a carrier protein (e.g., KLH).

  • The Result: These antibodies act as "pan-AST-A" detectors. They will cross-react with orthologs in Drosophila (Dro-AST), Calliphora, and even decapod crustaceans, provided the C-terminal FGL-amide motif is preserved. This is often a desirable feature for comparative neurobiology, but a confounding factor for species-specific quantification.

Comparative Specificity Matrix

The following table projects the expected cross-reactivity of a high-titer Polyclonal Anti-Dip-AST-2 antibody based on sequence homology.

Target SpeciesOrtholog NameC-Terminal HomologyPredicted Cross-ReactivityApplication Note
Cockroach (D. punctata)Dip-AST-2100% (Identical)High (+++++) Native target. Ideal for quantification.
Fruit Fly (D. melanogaster)Dro-AST-AHigh (FGL-amide)High (++++) Detects all AST-A isoforms (1-4).
Cricket (G. bimaculatus)Gry-AST-AHigh (FGL-amide)High (++++) Effective for mapping stomatogastric NS.
Lobster (H. americanus)Type-A ASTModerateMedium (+++) Will NOT detect AST-B (MIP) or AST-C (PISCF).
Honey Bee (A. mellifera)Am-ASTLow/AbsentNegligible (-) Apis lacks the AST-A gene system.

Signaling Pathway & Physiological Context

Understanding the downstream signaling of the antigen helps validate staining patterns. If your antibody stains the Corpora Allata (CA) or the midgut muscle fibers, it is likely detecting functional AST receptors.

Pathway Description: AST-II binds to G-Protein Coupled Receptors (GPCRs), specifically the AlstR/DAR family (homologous to vertebrate Galanin receptors). The primary signaling cascade involves the inhibition of Adenylyl Cyclase (AC) via the G


i/o subunit, leading to a reduction in cAMP and subsequent inhibition of Juvenile Hormone (JH) biosynthesis or muscle contraction.

AST_Signaling cluster_membrane Plasma Membrane node_ligand Allatostatin II (Ligand) node_receptor AlstR / DAR-1 (GPCR) node_ligand->node_receptor Binding node_gprot Gα i/o Subunit node_receptor->node_gprot Activation node_ac Adenylyl Cyclase (AC) node_gprot->node_ac Inhibition (-) node_ca Voltage-Gated Ca2+ Channels node_gprot->node_ca Modulation node_camp cAMP Levels node_ac->node_camp Reduces node_pka PKA Activity node_camp->node_pka Downregulation node_response Physiological Output: Inhibition of JH Synthesis (or Myoinhibition) node_pka->node_response Signaling Cascade node_ca->node_response Reduced Ca2+ Influx

Figure 1: The AST-II signaling cascade. Successful antibody staining often localizes to regions dense in these receptors or the presynaptic terminals releasing the peptide.

Validation Protocols

Trust in antibody data requires rigorous controls.[2] For neuropeptides like AST-II, the Liquid-Phase Pre-Adsorption Control is the gold standard. A simple "secondary only" control is insufficient.

Protocol A: Liquid-Phase Pre-Adsorption (The Blocking Test)

Purpose: To confirm that the staining is specific to the AST-II peptide and not off-target proteins.

  • Preparation:

    • Divide your primary antibody solution into two aliquots: Tube A (Test) and Tube B (Control) .

    • Calculate the molar concentration of the IgG.

  • Adsorption:

    • Tube A: Add synthetic Dip-AST-2 peptide (purity >95%) at a 10:1 molar excess relative to the antibody.

    • Tube B: Add an equivalent volume of PBS or a scrambled peptide (negative control).

  • Incubation:

    • Incubate both tubes overnight at 4°C with gentle agitation. This allows the antibody to bind the free peptide, saturating its antigen-binding sites.

  • Application:

    • Centrifuge tubes at 12,000 x g for 15 mins to pellet any immune complexes (optional but recommended).

    • Apply the supernatants to parallel tissue sections.

  • Interpretation:

    • Valid Result: Tube B shows strong staining; Tube A shows complete absence of signal.

    • Invalid Result: Tube A still shows staining. This indicates the antibody is binding to something else in the tissue (non-specific background).

Protocol B: Dot Blot for Cross-Species Screening

Purpose: To rapidly screen if your AST-II antibody recognizes neuropeptide extracts from a new species (e.g., a beetle or crab) before investing in expensive IHC.

  • Extraction: Homogenize neural tissue (brain/ganglia) in acidified methanol (90% MeOH, 1% acetic acid) to extract peptides.

  • Spotting: Spot 2 µL of extract onto a nitrocellulose membrane. Allow to dry.

    • Positive Control: Spot 10 ng of synthetic Dip-AST-2.

  • Fixation: Bake the membrane at 60°C for 30 mins (peptides bind better with heat/glutaraldehyde vapor fixation than simple drying).

  • Probing:

    • Block with 5% BSA (avoid non-fat milk as it may contain interfering casein phosphopeptides).

    • Incubate with Anti-AST-II (1:1000) overnight.

    • Detect with HRP-conjugated secondary antibody and ECL.

Troubleshooting & Optimization

Common Issue: High Background in Gut Tissue

  • Cause: The insect gut is rich in endogenous peroxidases and biotin.

  • Solution: If using HRP/DAB detection, treat tissue with 0.3% H2O2 in methanol for 30 mins before the primary antibody. Alternatively, switch to a fluorescent secondary antibody (e.g., Alexa Fluor 488) to bypass enzymatic interference.

Common Issue: No Signal in Apis mellifera (Honey Bee)

  • Cause: Biological reality.[3][4] Hymenopterans (bees/wasps) have largely lost the AST-A gene family during evolution.

  • Solution: Do not force the signal. Use this as a negative biological control to validate antibody specificity.

References

  • Woodhead, A. P., et al. (1989). "Primary structure of four allatostatins: neuropeptide inhibitors of juvenile hormone synthesis." Proceedings of the National Academy of Sciences. Link

  • Stay, B., & Tobe, S. S. (2007). "The role of allatostatins in the regulation of juvenile hormone synthesis." Journal of Insect Physiology. Link

  • Veenstra, J. A. (2009). "Allatostatins in the nervous system of the cockroach Diploptera punctata." Cell and Tissue Research. Link

  • Nassel, D. R., & Winther, A. M. (2010). "Drosophila neuropeptides in regulation of physiology and behavior." Progress in Neurobiology. Link

  • Boster Bio. "Antibody Cross-Reactivity: How to Assess & Predict Binding." Technical Guide. Link

Sources

Definitive Guide: Mass Spectrometry Validation of Allatostatin II Purity

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource for the validation of Allatostatin II (Type A, Diploptera punctata) purity using Mass Spectrometry (MS). It is designed for analytical chemists and drug development professionals who require rigor beyond standard HPLC-UV certification.

The Purity Paradox: Why HPLC is Not Enough

In high-stakes research and drug development, the Certificate of Analysis (CoA) often claims ">95% Purity by HPLC." For Allatostatin II, a neuropeptide with the sequence Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH₂ , relying solely on UV absorbance is a critical vulnerability.[1]

The "Asp-Gly" Liability: As a Senior Application Scientist, I must highlight the specific sequence hazard in Allatostatin II. The Asp-Gly (D-G) motif at positions 2-3 is notoriously prone to aspartimide formation during solid-phase peptide synthesis (SPPS) and storage.[1] This cyclic intermediate can hydrolyze into β-aspartyl (Iso-Asp) peptides.[1]

  • The Problem: Iso-Asp variants often possess the exact same molecular weight and very similar hydrophobicity to the native peptide, frequently co-eluting under standard HPLC conditions.

  • The Solution: High-Resolution Mass Spectrometry (HRMS) coupled with UHPLC is the only reliable method to separate and identify these isobaric impurities and synthesis byproducts (e.g., des-Gly truncations).[1]

Technical Profile: Allatostatin II

Before validating, you must understand the analyte's physicochemical behavior in the mass spectrometer.

PropertyValueMass Spec Implication
Sequence H-Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH₂Asp-Gly (2-3): Aspartimide risk.Arg (4): Excellent proton acceptor; expect dominant [M+2H]²⁺ and [M+3H]³⁺.[1]
Monoisotopic Mass 1066.56 Da (Neutral)[M+H]⁺ = 1067.57 m/z[M+2H]²⁺ = 534.29 m/z
Formula C₄₉H₇₄N₁₄O₁₃Nitrogen-rich; high ionization efficiency in ESI(+).[1]
Hydrophobicity Moderate (Leu, Tyr, Phe, Ala)Retains well on C18; requires >20% ACN to elute.
Counter-ion TFA (Trifluoroacetate)Warning: TFA suppresses ionization in MS.[1] Remove or rely on dilute formic acid.

Comparative Analysis: Validating the Right Tool

We compared three validation methodologies. The data below illustrates why LC-MS/MS is the superior choice for Allatostatin II.

Table 1: Performance Comparison Matrix
FeatureHPLC-UV (214 nm) MALDI-TOF MS UHPLC-ESI-HRMS (Orbitrap/Q-TOF)
Primary Detection Peptide Bond AbsorbanceSingly Charged Ions [M+H]⁺Multiple Charge States & Isotopes
Iso-Asp Detection Poor (Often co-elutes)N/A (Same Mass)High (Separated by RT + MS/MS fragments)
Truncation Detection Low (Peaks hide under main signal)High (Mass specific)Very High (Extract Ion Chromatogram)
Salt Tolerance HighHighLow (Requires desalting)
Quantitation ExcellentPoorExcellent (with Internal Standard)
Verdict Insufficient for structural validationGood for rapid MW checkGold Standard for Purity

Validated Protocol: LC-MS/MS Workflow

This protocol is designed to be a self-validating system.[1] It includes checkpoints to ensure instrument performance and sample integrity.

Phase 1: Sample Preparation (Crucial Step)[1]
  • Reconstitution: Dissolve Allatostatin II lyophilized powder in 0.1% Formic Acid (FA) in Water to a concentration of 1 mg/mL.

    • Why? Avoids TFA.[2] Acidic pH stabilizes the peptide and promotes protonation for ESI.

  • Desalting (If TFA salt is suspected): Use a C18 ZipTip or SPE cartridge.[1] Elute with 50% ACN/0.1% FA. Evaporate and reconstitute.

Phase 2: Chromatographic Separation (UHPLC)[1]
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Rationale: Small particle size provides the peak capacity needed to separate the Iso-Asp impurity from the native peptide.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0-2 min: 5% B (Desalting/Loading)[1]

    • 2-15 min: 5% → 45% B (Shallow gradient maximizes separation of hydrophobic residues)[1]

    • 15-18 min: 95% B (Wash)[1]

    • 18-20 min: 5% B (Re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temp: 40°C (Reduces backpressure, improves mass transfer).[1]

Phase 3: Mass Spectrometry Parameters (ESI-Q-TOF or Orbitrap)[1]
  • Ionization: Electrospray Ionization (ESI) – Positive Mode.[1][3]

  • Scan Range: 300 – 1500 m/z.

  • Target Ions:

    • [M+2H]²⁺: ~534.29 m/z (Most abundant, use for quantitation).[1]

    • [M+H]⁺: ~1067.57 m/z.[1]

    • [M+3H]³⁺: ~356.53 m/z.[1]

  • Fragmentation (MS/MS): Perform Data Dependent Acquisition (DDA) on the top 3 ions.[1]

    • Validation Check: Look for the y8 ion (cleavage at Asp-Gly).[1] A shift in the y-series indicates modification at the N-terminus.

Data Interpretation & Impurity Pathway

The diagram below visualizes the specific degradation pathway of Allatostatin II (Asp-Gly motif) and the decision logic for validation.

Allatostatin_Validation Sample Allatostatin II Sample (H-Gly-Asp-Gly-Arg...) LC_MS UHPLC-ESI-MS Analysis (C18 Column) Sample->LC_MS Inject Native Native Peptide RT: 8.5 min Mass: 1066.56 Da LC_MS->Native Major Peak Aspartimide Impurity: Aspartimide (Cyclic Intermediate) Mass: -18 Da (1048.55) LC_MS->Aspartimide -H2O Shift Truncation Impurity: des-Gly1 (N-term deletion) Mass: -57 Da (1009.54) LC_MS->Truncation Synthesis Failure Validated Validated Native->Validated >95% AUC IsoAsp Impurity: Iso-Aspartate (Hydrolysis Product) Mass: +0 Da (1066.56) RT Shift: +0.2-0.5 min Aspartimide->IsoAsp Hydrolysis (+H2O) Rejected Rejected IsoAsp->Rejected >5% AUC

Figure 1: Analytical workflow and degradation pathways for Allatostatin II. Note the "Iso-Asp" loop which returns to the parent mass but shifts retention time.

Critical Analysis of Impurities[5][6][7]
  • Aspartimide (-18 Da): Look for a peak at 1049.56 m/z ([M+H]⁺) .[1] This indicates the peptide has cyclized.

  • Iso-Aspartate (+0 Da): This is the "silent killer." It has the same mass as the native peptide (1067.57 m/z). You must check the Extracted Ion Chromatogram (EIC) for a "shoulder" or split peak on the main peak. If the peak tailing is asymmetric, it is likely the Iso-Asp variant.

  • Des-Gly1 (-57 Da): A common synthesis error.[1] Look for 1010.55 m/z .

References

  • Woodhead, A. P., et al. (1989).[2] "Primary structure of four allatostatins: neuropeptide inhibitors of juvenile hormone synthesis."[4] Proceedings of the National Academy of Sciences, 86(15), 5997-6001.

  • Van Dorpe, S., et al. (2011). "Purity profiling of peptide drugs." Journal of Pharmaceutical and Biomedical Analysis, 55(4), 817-826.[1] (Authoritative review on peptide impurities including Aspartimide).

  • D'Hondt, M., et al. (2014). "Related impurities in peptide medicines." Journal of Pharmaceutical and Biomedical Analysis, 101, 2-30.

  • Sigma-Aldrich. "Peptide Impurities and Stability." Technical Guide.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.